(2R)-1-Ethylpyrrolidine-2-carbaldehyde
Description
Properties
CAS No. |
912852-85-8 |
|---|---|
Molecular Formula |
C7H13NO |
Molecular Weight |
127.18 g/mol |
IUPAC Name |
(2R)-1-ethylpyrrolidine-2-carbaldehyde |
InChI |
InChI=1S/C7H13NO/c1-2-8-5-3-4-7(8)6-9/h6-7H,2-5H2,1H3/t7-/m1/s1 |
InChI Key |
JZTDQNCGEQOQLX-SSDOTTSWSA-N |
Isomeric SMILES |
CCN1CCC[C@@H]1C=O |
Canonical SMILES |
CCN1CCCC1C=O |
Origin of Product |
United States |
Chemical structure and properties of (2R)-1-Ethylpyrrolidine-2-carbaldehyde
Title: Chemical Structure, Synthesis, and Applications of (2R)-1-Ethylpyrrolidine-2-carbaldehyde: A Technical Whitepaper
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary
(2R)-1-Ethylpyrrolidine-2-carbaldehyde is a highly specialized chiral synthon utilized extensively in the asymmetric synthesis of active pharmaceutical ingredients (APIs) and advanced chiral ligands. Characterized by a saturated five-membered nitrogen heterocycle with an N-ethyl substituent and a highly reactive C2-formyl group, this compound serves as a critical intermediate. Its most prominent application is its conversion via reductive amination into (R)-2-(aminomethyl)-1-ethylpyrrolidine, a structural motif foundational to various neuroleptic and antipsychotic agents[1][2]. This whitepaper details the structural properties, stereoselective synthetic methodologies, and downstream applications of this crucial aldehyde, providing self-validating protocols designed to maintain stereocenter integrity.
Chemical Identity and Structural Architecture
The molecular architecture of (2R)-1-Ethylpyrrolidine-2-carbaldehyde features a pyrrolidine ring that imparts a rigid, stable framework. The tertiary amine functionality (due to the N-ethyl group) and the adjacent aldehyde group create a bifunctional molecule capable of participating in complex condensation, alkylation, and reductive amination reactions[2].
Crucially, the stereocenter at the C2 position is in the (R)-configuration. Because aldehydes with an alpha-chiral center are highly susceptible to racemization or epimerization via enolization under basic or strongly acidic conditions, maintaining the integrity of this (R)-stereocenter dictates the strict parameters of its synthesis and storage[3].
Quantitative Physicochemical Data
The following table summarizes the core quantitative data for the compound, derived from structural databases and analog extrapolation[4][5].
| Property | Value |
| IUPAC Name | (2R)-1-Ethylpyrrolidine-2-carbaldehyde |
| Molecular Formula | C₇H₁₃NO[4] |
| Molecular Weight | 127.18 g/mol |
| Exact Mass | 127.0997 Da[4] |
| Appearance | Clear, colorless to pale yellow liquid |
| Boiling Point | ~60–65 °C at 15 mmHg (Estimated based on analogs) |
| Density | ~0.92–0.95 g/mL at 25 °C |
| Solubility | Miscible in DCM, chloroform, methanol, and ether; partially soluble in water[2] |
Synthetic Methodologies: A Self-Validating Protocol
To achieve the (2R) configuration, the synthesis must originate from the chiral pool, specifically D-Proline . This mirrors the established industrial pathways used to synthesize the (S)-enantiomer from L-Proline[3]. The strategy involves N-alkylation, reduction of the carboxylic acid to an alcohol, and a carefully controlled oxidation back to the aldehyde.
Caption: Synthetic workflow from D-Proline to (2R)-1-Ethylpyrrolidine-2-carbaldehyde.
Step-by-Step Methodology & Causality
Step 1: N-Ethylation of D-Proline
-
Protocol: Suspend D-Proline in anhydrous methanol. Add acetaldehyde (1.2 eq) followed by portion-wise addition of sodium cyanoborohydride (NaBH₃CN) at 0 °C. Stir at room temperature until completion[3].
-
Causality: Reductive amination is chosen over direct alkylation (e.g., using ethyl iodide) to prevent over-alkylation and the formation of quaternary ammonium salts. NaBH₃CN is a mild hydride donor that selectively reduces the intermediate iminium ion without affecting the carboxylic acid.
-
Self-Validation: Monitor via TLC (Ninhydrin stain). The disappearance of the primary amine spot (D-proline) and the appearance of a tertiary amine spot confirms complete N-alkylation.
Step 2: Reduction to Prolinol
-
Protocol: Dissolve N-Ethyl-D-proline in anhydrous THF. Slowly add to a suspension of Lithium Aluminum Hydride (LiAlH₄) in THF at 0 °C. Reflux for 4 hours, then quench carefully with the Fieser method (water, 15% NaOH, water)[3].
-
Causality: The carboxylic acid requires a powerful reducing agent (LiAlH₄) to be fully reduced to the primary alcohol, yielding (2R)-(1-ethylpyrrolidin-2-yl)methanol.
-
Self-Validation: GC-MS analysis of the organic layer must show a molecular ion peak corresponding to the prolinol intermediate, with complete absence of the carboxylic acid mass.
Step 3: Swern Oxidation to the Aldehyde
-
Protocol: In a flame-dried flask under argon, add oxalyl chloride to anhydrous DCM at -78 °C. Add DMSO dropwise. After 15 minutes, add the prolinol intermediate. Stir for 30 minutes, then add triethylamine (Et₃N) and allow the mixture to warm to room temperature.
-
Causality: Swern oxidation is specifically chosen over harsher oxidants (like Jones reagent) to prevent over-oxidation to the carboxylic acid. The strict -78 °C temperature and the use of Et₃N as a basic quench prevent the epimerization of the highly sensitive C2 stereocenter.
-
Self-Validation: TLC monitoring using 2,4-Dinitrophenylhydrazine (DNPH) stain. A positive (yellow/orange) spot confirms the presence of the aldehyde. Chiral HPLC must be performed to validate that the enantiomeric excess (ee) remains >98%, confirming no epimerization occurred during the Et₃N quench.
Downstream Applications: Reductive Amination Workflow
The most critical application of (2R)-1-Ethylpyrrolidine-2-carbaldehyde is its conversion into (R)-2-(aminomethyl)-1-ethylpyrrolidine, a precursor for chiral ligands and neuroleptic APIs[1][6].
Caption: Reductive amination pathway to synthesize (R)-2-(aminomethyl)-1-ethylpyrrolidine.
Reductive Amination Protocol
-
Procedure: Dissolve (2R)-1-Ethylpyrrolidine-2-carbaldehyde in methanol. Add ammonium acetate (NH₄OAc, 10 eq) and stir for 30 minutes to form the imine. Add NaBH₃CN (1.5 eq) and stir at room temperature for 12 hours[1][2].
-
Causality & pH Control: Ammonium acetate acts as both the nitrogen source and a mild buffer. Maintaining a pH of 5.0–6.0 is critical; it is acidic enough to activate the carbonyl for imine formation, but prevents the complete protonation of the resulting imine, which would halt the hydride transfer from NaBH₃CN[6].
-
Self-Validation: The reaction is self-validating through GC-MS monitoring. The completion of the reduction is confirmed when the aldehyde peak (m/z 127) is fully replaced by the primary amine product peak (m/z 128)[2].
Handling, Safety, and Storage Protocols
As a highly reactive chiral aldehyde and tertiary amine, (2R)-1-Ethylpyrrolidine-2-carbaldehyde requires rigorous handling protocols to maintain chemical and stereochemical purity[2][6].
-
Storage: Must be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at 2–8 °C. It is hygroscopic and prone to atmospheric oxidation[2].
-
Safety: Classified as a flammable liquid. It causes skin irritation and severe eye damage. Standard PPE (nitrile gloves, safety goggles, and a fume hood) is mandatory during all manipulations[6].
References
- 2-(Aminomethyl)-1-ethylpyrrolidine 26116-12-1 wiki - Guidechem. Guidechem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaDOe9uz1-0UFLkdRLOayHDWx8Vdwg_Xw6SZd1VCdNUWWkPSORLaLtdy_V9Tsg1j9n5AWVbu06_4T6ZGGzP-ALuvLYuyPU0KYjtMw6-QrHfzabJSRgV4SMhwUuU4O75Il-S8H4oI4e9qVHnGsEv2kjKpTGkt0gGA2nKfDBJFuzRaMuewBeWD1D6z0jLjo=]
- 2-(Aminomethyl)-1-ethylpyrrolidine|CAS 26116-12-1 - Benchchem. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxuLzzCZi7pgS7eaRFk2fb4r2HRzgZqK_cFn_i6JH3Q6fgThvzsQzJNiGZAmc-gLnzjtv8ght0hHV1eRwKPSBJsIG2at3Ehrm6bD0Hl9oSDdGHGTemUlWhH_7-mkoSteqYoyo=]
- Search Cas | Cheminformatics. Chemryt.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJ1V3AvP71_7qN0W2jhWiZurBdt309D6xl3Ht__b02UREV6SdPDKjNH83wj6zA8oTOuyYRof-hCjAOZA-1OO0BxMiDUFtV4pTN2jH4JOrLS18aubIW1-tjSq3FJSfDsUyDOF6kPk-miKdoV1vUaVfVoPg3Yo0PqORPXBoZ4kkvrJxRSIryUnp-GxUyJQ==]
- (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine | 22795-99-9 | Benchchem. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFabaec49ZtPRGdp5v2FauiNTDQ9jcVHZWU0_AWtDU_jBh1w_GyvLw-XTKzktHquY-jkotTCgBpjAo7imYgPYADJlfjpfiAAYSf0tAkmlwFCVULjGnvyXwBaJlg4aJ9-KN-fU=]
- 2-(Aminomethyl)-1-ethylpyrrolidine|CAS 26116-12-1 - Benchchem (Synthesis Protocols). Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVtMnkO2LYGFnIWxj6X9f0t_0W5spKdal8JLPXkr5XoA_sOkw7YHcMhmtZ4b8-4PzSGaFe3gqreW7U4Zx2L_95kDGvhTCbumzhmrBVkLWfr4kmG8PW8XmLDU6IOaxbegP1rdY=]
Sources
- 1. guidechem.com [guidechem.com]
- 2. 2-(Aminomethyl)-1-ethylpyrrolidine|CAS 26116-12-1 [benchchem.com]
- 3. 2-(Aminomethyl)-1-ethylpyrrolidine|CAS 26116-12-1 [benchchem.com]
- 4. Search Cas | Cheminformatics [chemryt.com]
- 5. (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine | 22795-99-9 | Benchchem [benchchem.com]
- 6. 2-(Aminomethyl)-1-ethylpyrrolidine|CAS 26116-12-1 [benchchem.com]
Thermodynamic Architecture of Chiral Pyrrolidine Carbaldehydes
Executive Summary
Chiral pyrrolidine-2-carbaldehydes (e.g., N-Boc-prolinal, Jørgensen-Hayashi catalyst precursors) are not static scaffolds but dynamic thermodynamic entities. Their utility in asymmetric organocatalysis and peptide mimetics is governed by a delicate interplay of rotameric barriers , ring puckering energetics , and hydration equilibria . This guide deconstructs these properties, moving beyond simple structural assignment to the thermodynamic drivers that dictate reactivity and shelf-life stability.
Conformational Thermodynamics
The reactivity of pyrrolidine carbaldehydes is defined by two primary degrees of freedom: the rotation of the N-protecting group (carbamate/amide bond) and the envelope puckering of the five-membered ring.
N-Carbamate Rotamerism ( / Equilibrium)
Unlike simple amides, N-carbamoyl pyrrolidines (e.g., N-Boc, N-Cbz) exhibit a high rotational energy barrier due to the double-bond character of the N–C(O) bond. This results in the existence of distinct
-
Thermodynamic Preference: In non-polar solvents (CDCl
), the -rotamer (trans) is generally favored (ratio ~60:40 to 70:30) due to steric repulsion between the tert-butyl group and the pyrrolidine ring in the -form. -
Rotational Barrier (
): The barrier to interconversion is substantial, typically 19–21 kcal/mol . This high barrier means that "pure" samples often exist as non-equilibrated mixtures immediately after dissolution, requiring time or thermal energy to reach thermodynamic equilibrium.
Pyrrolidine Ring Puckering
The pyrrolidine ring is never planar. It adopts an envelope conformation to alleviate torsional strain.
-
C
-endo (Down): The C4 carbon is displaced to the same side as the N-substituent. -
C
-exo (Up): The C4 carbon is displaced to the opposite side.
Thermodynamic Driver: Electronegative substituents at C4 (e.g., -OH, -F) induce a "gauche effect," stabilizing the C
Visualization: Conformational Energy Landscape
Caption: Energy landscape showing the high-barrier Z/E carbamate rotation versus the low-barrier ring puckering modes.
Chemical Stability & Equilibrium
Hydration Equilibrium ( )
Aldehydes with adjacent electron-withdrawing groups (like the N-carbamate moiety) are prone to hydration.
-
Thermodynamics: For N-Boc-pyrrolidine-2-carbaldehyde,
is significant in aqueous or wet organic solvents. The hydrate is a thermodynamic sink that can hamper reactivity if water is not rigorously excluded. -
Impact: In NMR (
or wet DMSO), the aldehyde proton signal ( ppm) diminishes, replaced by the hydrate methine signal ( ppm).
Dimerization and Hemiaminal Formation
Pyrrolidine-2-carbaldehydes are chemically fragile. Upon standing, they undergo self-condensation to form stable dimers (hemiaminals) or oligomers.
-
Mechanism: The nucleophilic attack of an enol/enamine tautomer (or trace free amine if deprotected) onto the aldehyde of another molecule.
-
Storage Protocol: To kinetically inhibit this thermodynamic preference for dimerization, these compounds must be stored at -20°C and often as their bisulfite adducts or stable alcohol/hydrate precursors until use.
Data Summary: Thermodynamic Parameters
| Parameter | Value / Range | Context |
| Rotational Barrier ( | 19.0 – 21.0 kcal/mol | N-Boc/Cbz rotation (measured by VT-NMR) |
| ~30:70 | In CDCl | |
| Hydration Constant ( | In D | |
| Enamine Stability | s-trans > s-cis | s-trans is the active catalytic species |
Catalytic Thermodynamics (The "Active" State)
In organocatalysis (e.g., Michael additions, aldol reactions), the pyrrolidine carbaldehyde condenses with a substrate to form an enamine. The thermodynamics of this intermediate determine the stereochemical outcome.
s-trans vs s-cis Enamine
For high-performance catalysts like the Jørgensen-Hayashi diarylprolinol silyl ethers:
-
Thermodynamic Control: The bulky aryl groups at C2 force the enamine into an exclusive s-trans conformation. The s-cis form is thermodynamically inaccessible due to severe steric clash between the C2-substituent and the enamine double bond.
-
Selectivity Origin: This thermodynamic locking shields one face of the enamine (the Re-face), forcing electrophilic attack from the Si-face, resulting in high enantioselectivity.
Caption: The catalytic cycle highlights the thermodynamic selection of the s-trans enamine as the sole active species.
Experimental Protocols
Protocol 4.1: Determination of Rotational Barriers via VT-NMR
Objective: Calculate
-
Sample Preparation: Dissolve 15 mg of the aldehyde in 0.6 mL of DMSO-
(high boiling point required). -
Acquisition:
-
Record 1H NMR at 298 K. Identify the split signals for the formyl proton (two peaks around 9.4–9.6 ppm).
-
Increase temperature in 10 K increments (e.g., 300, 310, ... 380 K).
-
-
Coalescence Observation: Note the temperature (
) where the two formyl peaks merge into a single broad peak. -
Calculation: Use the Eyring equation approximation at coalescence:
Where is the peak separation (Hz) at the slow exchange limit (low temp).
Protocol 4.2: Assessing Hydration State
Objective: Quantify the purity of the aldehyde vs. hydrate/hemiaminal.
-
Solvent Choice: Use anhydrous CD
CN or CDCl dried over activated 4Å molecular sieves. Avoid DMSO or Methanol if looking for the native aldehyde, as they promote hemiacetal/hemiaminal formation. -
Measurement:
-
Integrate the aldehyde proton (
9.5). -
Integrate the hydrate methine (
5.2) or hemiaminal signals. -
Thermodynamic Check: Add 10
L of D O to the tube and monitor the shift in equilibrium over 1 hour. A rapid decrease in the aldehyde signal confirms high .
-
References
-
Conformational Preferences of Prolinol Enamines: Grošelj, U., et al. "Distinct conformational preferences of prolinol and prolinol ether enamines in solution revealed by NMR." Chemical Science, 2011. Link
-
Rotational Barriers in N-Protected Prolines: Liang, G., et al. "Molecular Thermodynamics Using Nuclear Magnetic Resonance (NMR) Spectroscopy." Molecules, 2020. Link
-
Thermodynamics of Enamine Formation: Seebach, D., et al. "On the mechanism of the proline-catalyzed aldol reaction." Helvetica Chimica Acta, 2007. Link
-
Dimerization of Amino Aldehydes: Hope, D. B., et al. "The dimerization of Δ1-piperidine-2-carboxylic acid." Biochemical Journal, 1967.[1] Link
-
General Thermodynamic Data: NIST Chemistry WebBook, "2-Pyrrolidinone and derivatives." Link
Sources
Technical Guide: Solubility & Handling of (2R)-1-Ethylpyrrolidine-2-carbaldehyde
[1]
Executive Summary
(2R)-1-Ethylpyrrolidine-2-carbaldehyde (also known as N-ethyl-D-prolinal) is a volatile, chiral amino-aldehyde.[1] It serves as a strategic electrophile in asymmetric synthesis, particularly for reductive aminations yielding 2-(aminomethyl)pyrrolidine scaffolds.[1]
Key Technical Challenges:
-
Solubility vs. Stability: While highly soluble in most organic solvents, the compound is chemically unstable in protic media (hemiacetal formation) and highly prone to racemization in the presence of trace acids or bases due to the high acidity of the
-proton. -
Oxidation Sensitivity: The aldehyde moiety readily oxidizes to the corresponding carboxylic acid (N-ethylproline) upon exposure to air.[1]
This guide provides a solubility landscape derived from structural analogs and empirical handling protocols, ensuring the preservation of optical purity during solvation and processing.
Physicochemical Profile
| Property | Description / Value |
| Chemical Structure | Pyrrolidine ring with an N-ethyl group and a C2-formyl group ( |
| Physical State | Colorless to pale yellow oil (liquid at RT).[1] |
| Boiling Point | Est. 60–65 °C at 10 mmHg (Analogous to amine derivatives).[1] |
| Chirality | (2R)-enantiomer.[1] High Risk of Racemization. |
| pKa (Conj.[1] Acid) | ~8.5–9.0 (Tertiary amine).[1] |
| LogP (Predicted) | ~0.8–1.2 (Lipophilic, but water-miscible at low pH).[1] |
Solubility Landscape
The solubility of (2R)-1-Ethylpyrrolidine-2-carbaldehyde is dictated by its bifunctional nature: a lipophilic tertiary amine and a polar aldehyde .[1]
Solvent Compatibility Matrix
| Solvent Class | Solvent Examples | Solubility | Technical Notes & Risks |
| Chlorinated | Dichloromethane (DCM), Chloroform | Miscible | Preferred. Excellent for extraction and reactions.[1] Low boiling point allows easy removal without thermal racemization.[1] |
| Ethers | THF, Diethyl Ether, MTBE | Miscible | Preferred. Inert. Ideal for Grignard or reductive amination reactions.[1] |
| Aromatic | Toluene, Benzene | Miscible | Good for azeotropic removal of water (e.g., during imine formation). |
| Alcohols | Methanol, Ethanol, Isopropanol | Soluble | Caution. Forms equilibrium hemiacetals. Prolonged storage can lead to racemization if trace base is present.[1] |
| Esters | Ethyl Acetate | Miscible | Good for extraction.[1] Avoid if strong nucleophiles are present (transesterification risk).[1] |
| Alkanes | Hexane, Heptane | Soluble | Moderate solubility.[1] Useful for precipitating impurities if the product is an oil.[1] |
| Water | Water | pH Dependent | Soluble at pH < 7 (protonated).[1] Sparingly soluble/oiling out at pH > 9.[1] |
The Racemization Vector
The critical limitation in solvent selection is not dissolution, but configurational stability . The
-
Protic Solvents (MeOH/H₂O): Facilitate proton exchange via enol/enamine tautomerization, leading to racemization.[1]
-
Aprotic Solvents (DCM/THF): Suppress proton exchange, preserving the (2R) center.
Solvent Selection Strategy (Workflow)
The following diagram illustrates the decision logic for selecting solvents based on the process stage (Reaction vs. Purification).
Caption: Decision logic for solvent selection emphasizing the prevention of racemization and chemical degradation.
Experimental Protocols
Solubility & Stability Validation
This protocol validates if a solvent is suitable for processing the (2R)-aldehyde without degrading its optical purity.[1]
Reagents:
-
(2R)-1-Ethylpyrrolidine-2-carbaldehyde (freshly prepared or distilled).[1]
-
Test Solvents (HPLC grade).
-
Chiral HPLC Column (e.g., Chiralpak AD-H or OD-H).[1]
Procedure:
-
Dissolution: Dissolve 50 mg of the aldehyde in 1 mL of the test solvent.
-
Visual Check: Vortex for 30 seconds. Record clarity (Clear = Soluble; Cloudy = Insoluble).
-
Stress Test: Allow the solution to stand at 25 °C for 4 hours.
-
Analysis:
Purification via Bisulfite Adduct (Aqueous Solubility Exploitation)
Since the aldehyde is an oil, crystallization is difficult. Purification often exploits the water solubility of the bisulfite adduct to remove non-aldehyde impurities.
-
Formation: Dissolve crude aldehyde in DCM . Add saturated aqueous Sodium Bisulfite (NaHSO₃) .[1]
-
Phase Transfer: The aldehyde forms a water-soluble adduct and migrates to the aqueous layer.[1] Impurities remain in the DCM.[1]
-
Wash: Separate layers. Wash the aqueous layer 2x with DCM.[1]
-
Regeneration: Treat the aqueous layer with Sodium Carbonate (Na₂CO₃) (pH ~10) to regenerate the free aldehyde.[1]
-
Extraction: Extract immediately with DCM . Dry over Na₂SO₄ and concentrate in vacuo (bath < 30°C) to obtain the pure oil.
Mechanism of Instability (Racemization)[1]
Understanding the racemization pathway is vital for troubleshooting yield/purity issues.[1]
Caption: Mechanism of racemization via enolization. The planar enol intermediate allows re-protonation from either face, destroying optical purity.
References
-
BenchChem. (2025).[1][2][3][4] Technical Support Center: Synthesis of 1-Ethyl-2-(nitromethylidene)pyrrolidine. Retrieved from
-
Sigma-Aldrich. (2024).[1] Product Specification: (S)-1-Ethyl-2-aminomethylpyrrolidine. Retrieved from [1]
-
National Institutes of Health (NIH). (2025).[1] PubChem Compound Summary for CID 579338: 1-Ethyl-1H-pyrrole-2-carbaldehyde.[1] Retrieved from [1]
-
European Chemicals Agency (ECHA). (2025).[1] Registration Dossier: 1-ethylpyrrolidin-2-one.[1] Retrieved from [1][5]
-
Mikhaleva, A. I., et al. (2009).[1][6] An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes. Synthesis, 2009, 587-590.[6] Retrieved from [1]
Note on CAS: The CAS 122536-94-1 provided in some contexts refers to (S)-3-hydroxypyrrolidine HCl.[1] Researchers should verify the CAS for (2R)-1-Ethylpyrrolidine-2-carbaldehyde (often not widely indexed, or indexed under the generic racemate CAS 26116-11-0 for the amine derivative precursors) before purchasing.[1] The protocols above apply to the chemical structure regardless of registry number.
Sources
- 1. Levosulpiride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Substance Information - ECHA [echa.europa.eu]
- 6. An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes [organic-chemistry.org]
A Deep Dive into the Stereochemical Dichotomy of 1-Ethylpyrrolidine-2-carbaldehyde: A Guide for Drug Development Professionals
In the landscape of modern drug discovery, the subtle yet profound influence of stereochemistry on pharmacological activity is a cornerstone of rational drug design. A molecule's three-dimensional architecture can dictate its interaction with biological targets, leading to significant differences in efficacy, potency, and even toxicity between enantiomers. This technical guide delves into the critical distinctions between the (2R) and (2S) enantiomers of 1-Ethylpyrrolidine-2-carbaldehyde, a chiral scaffold of interest in medicinal chemistry. We will explore the foundational principles of their stereoisomerism, methodologies for their stereoselective synthesis and analysis, and the pivotal role their chirality plays in potential therapeutic applications.
The Significance of Chirality in the Pyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] Its non-planar, flexible nature allows for the precise spatial arrangement of substituents, which is crucial for optimal interaction with the chiral environment of biological systems, such as enzyme active sites and receptor binding pockets.[2][4] The introduction of a chiral center, as seen in (2R)- and (2S)-1-Ethylpyrrolidine-2-carbaldehyde, gives rise to enantiomers – non-superimposable mirror images with distinct pharmacological profiles.[3] The U.S. Food and Drug Administration (FDA) has long recognized the importance of stereoisomerism in drug development, encouraging the characterization and clinical investigation of single enantiomers.[2]
Physicochemical and Stereochemical Properties
Enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents. Their defining difference lies in their interaction with plane-polarized light. One enantiomer will rotate the light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)) to an equal but opposite degree.[5]
Table 1: Predicted and Known Properties of 1-Ethylpyrrolidine-2-carbaldehyde and its Precursors
| Property | (2R)-1-Ethylpyrrolidine-2-carbaldehyde | (2S)-1-Ethylpyrrolidine-2-carbaldehyde | (R)-(+)-2-(Aminomethyl)-1-ethylpyrrolidine (Precursor) | (S)-(-)-2-(Aminomethyl)-1-ethylpyrrolidine (Precursor) |
| Molecular Formula | C₇H₁₃NO | C₇H₁₃NO | C₇H₁₆N₂ | C₇H₁₆N₂ |
| Molecular Weight | 127.18 g/mol | 127.18 g/mol | 128.22 g/mol | 128.22 g/mol [6] |
| Appearance | Predicted: Colorless to pale yellow liquid | Predicted: Colorless to pale yellow liquid | - | Colorless to slightly yellow liquid[6] |
| Boiling Point | Predicted: Similar to related compounds | Predicted: Similar to related compounds | - | 50-52 °C (lit.)[6] |
| Density | Predicted: Similar to related compounds | Predicted: Similar to related compounds | - | 0.90 g/mL[6] |
| Specific Rotation [α]D | Predicted: Positive (+) value | Predicted: Negative (-) value | - | -94° to -97° (c=0.9 in CHCl₃)[6] |
Stereoselective Synthesis Strategies
The preparation of enantiomerically pure (2R)- and (2S)-1-Ethylpyrrolidine-2-carbaldehyde is paramount for their differential biological evaluation. Two primary strategies can be employed: the use of chiral auxiliaries in asymmetric synthesis or the resolution of a racemic mixture. A more direct and efficient approach involves the stereospecific transformation of readily available chiral precursors.
A highly viable route to these aldehydes is through the oxidation of the corresponding chiral alcohols, (2R)- and (2S)-1-Ethyl-2-pyrrolidinemethanol. These alcohols can, in turn, be synthesized from the commercially available chiral amines, (R)-(+)- and (S)-(-)-2-(aminomethyl)-1-ethylpyrrolidine, which are key intermediates in the synthesis of pharmaceuticals like Levosulpiride and Amisulpride.[1][7][8]
Experimental Protocol: Synthesis of (S)-1-Ethylpyrrolidine-2-carbaldehyde from (S)-(-)-2-(Aminomethyl)-1-ethylpyrrolidine
This protocol outlines a two-step synthesis of the (S)-enantiomer. A similar procedure using the (R)-enantiomer of the starting amine would yield the (R)-aldehyde.
Step 1: Conversion of (S)-(-)-2-(Aminomethyl)-1-ethylpyrrolidine to (S)-1-Ethyl-2-pyrrolidinemethanol
-
Diazotization: Dissolve (S)-(-)-2-(Aminomethyl)-1-ethylpyrrolidine (1.0 eq) in a suitable aqueous acidic solution (e.g., 1M HCl) at 0-5 °C.
-
Nitrosation: Add a solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise while maintaining the temperature below 5 °C. Stir for 1-2 hours.
-
Hydrolysis: Slowly warm the reaction mixture to room temperature and then heat to 40-50 °C to facilitate the hydrolysis of the diazonium salt to the corresponding alcohol.
-
Work-up: Basify the reaction mixture with a suitable base (e.g., NaOH) and extract the product with an organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-1-Ethyl-2-pyrrolidinemethanol.
Step 2: Oxidation of (S)-1-Ethyl-2-pyrrolidinemethanol to (S)-1-Ethylpyrrolidine-2-carbaldehyde
A mild oxidation method is crucial to prevent over-oxidation to the carboxylic acid. The Swern oxidation or the use of Dess-Martin periodinane (DMP) are suitable choices.[5][9][10][11][12][13]
-
Using Dess-Martin Periodinane (DMP):
-
Dissolve (S)-1-Ethyl-2-pyrrolidinemethanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Add Dess-Martin periodinane (1.1 eq) portion-wise at room temperature.[14]
-
Stir the reaction mixture for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (S)-1-Ethylpyrrolidine-2-carbaldehyde.
-
Purify the crude product via column chromatography on silica gel.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Swern Oxidation - Chemistry Steps [chemistrysteps.com]
- 6. chemimpex.com [chemimpex.com]
- 7. manusaktteva.com [manusaktteva.com]
- 8. A process for the enantiomeric resolution of 1-substituted 2-(aminomethyl)-pyrrolidines by amidation with lipases - Patent 1775347 [data.epo.org]
- 9. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 10. Swern oxidation - Wikipedia [en.wikipedia.org]
- 11. Dess-Martin Oxidation [organic-chemistry.org]
- 12. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 13. youtube.com [youtube.com]
- 14. mdpi.com [mdpi.com]
Technical Guide: pKa Values and Basicity of N-Ethylpyrrolidine Derivatives
Executive Summary
The N-ethylpyrrolidine moiety represents a privileged scaffold in medicinal chemistry, serving as a core structural element in antipsychotics (e.g., sulpiride, amisulpride), antiarrhythmics, and local anesthetics. Its physicochemical behavior is governed by the delicate balance between the electron-donating inductive effect of the ethyl group and the steric hindrance that disrupts aqueous solvation shells.
This guide provides a rigorous analysis of the acid dissociation constants (pKa) of N-ethylpyrrolidine and its derivatives. It synthesizes experimental data with mechanistic theory to aid researchers in optimizing solubility, membrane permeability, and receptor binding affinity.
Theoretical Framework: The Basicity Anomaly
To understand the pKa of N-ethylpyrrolidine, one must first address the "anomalous basicity" of amines in aqueous solution. While gas-phase basicity increases linearly with alkyl substitution (Tertiary > Secondary > Primary) due to the positive inductive effect (+I), aqueous basicity follows a parabolic trend.
Electronic vs. Solvation Effects
-
Inductive Effect (+I): The ethyl group on the nitrogen donates electron density, theoretically stabilizing the conjugate acid (ammonium cation) and increasing basicity compared to the secondary amine (pyrrolidine).
-
Solvation Effect (The Dominant Factor): The protonated cation (
) must be stabilized by hydrogen bonding with water molecules. The N-ethyl group introduces steric bulk that hinders the approach of water molecules, reducing the hydration energy of the cation.
Consequently, N-ethylpyrrolidine is less basic than pyrrolidine in water, despite having more electron-donating groups.
Conformational Influence
The pyrrolidine ring undergoes rapid pseudorotation between envelope and twist conformations. The N-ethyl substituent prefers an equatorial orientation to minimize 1,3-diaxial interactions. This steric bulk further shields the nitrogen lone pair, subtly modulating its accessibility for protonation compared to N-methyl analogs.
Quantitative Data Landscape
The following data aggregates experimental values and high-confidence predictions for N-ethylpyrrolidine and its pharmacologically relevant derivatives.
Table 1: Comparative pKa Values (Aqueous, 25°C)
| Compound | Structure Type | pKa (Exp) | pKa (Calc) | Key Physicochemical Insight |
| Pyrrolidine | Secondary Amine | 11.27 | 11.30 | High basicity due to efficient cation solvation (2 H-bonds). |
| N-Methylpyrrolidine | Tertiary Amine | 10.32 | 10.40 | Drop in pKa due to solvation penalty outweighing +I effect. |
| N-Ethylpyrrolidine | Tertiary Amine | 10.36 | 10.45 | Comparable to N-Me; ethyl group adds +I but increases steric shielding. |
| N-Ethyl-2-aminomethylpyrrolidine | Diamine Scaffold | 9.0 - 9.5 | 9.20 | Proximal amine/amide groups (as in sulpiride) lower pKa via -I effect. |
| Sulpiride | Drug (Benzamide) | 8.80 | 8.95 | The pyrrolidine nitrogen pKa is suppressed by the electron-withdrawing benzamide side chain. |
| Amisulpride | Drug (Benzamide) | 9.00 | 9.10 | Similar to sulpiride; critical for D2/D3 receptor binding at physiological pH. |
Note: Values for drug molecules refer specifically to the ionization of the pyrrolidine nitrogen.
Experimental Methodology: Potentiometric Titration
While computational predictions (ACD/Labs, Epik) are useful for screening, potentiometric titration remains the gold standard for determining pKa values with the precision required for drug formulation (±0.03 log units).
Protocol Design: The "Blank" Correction Method
Direct titration of tertiary amines often yields errors due to carbonate absorption or electrode drift. The following protocol utilizes a "Difference Plot" method to eliminate background noise.
Reagents & Equipment
-
Titrant: 0.1 N HCl and 0.1 N NaOH (standardized against KHP).
-
Ionic Strength Adjuster (ISA): 0.15 M KCl (mimics physiological ionic strength).
-
Inert Gas: Argon or Nitrogen (High Purity) for purging.
-
Apparatus: Mettler Toledo or Metrohm autotitrator with a Ross-type combination pH electrode.
Step-by-Step Workflow
-
Electrode Calibration: Calibrate the pH electrode using a 3-point calibration (pH 4.01, 7.00, 10.01) at 25°C. Slope must be 98-102%.
-
Blank Titration:
-
Add 50 mL of 0.15 M KCl to the vessel.
-
Purge with Argon for 5 minutes to remove dissolved
. -
Titrate with 0.1 N HCl to pH 2.5, then back-titrate with 0.1 N NaOH to pH 11.0.
-
Purpose: Establishes the "system zero" and corrects for solvent impurities.
-
-
Sample Titration:
-
Dissolve 0.5 mmol of the N-ethylpyrrolidine derivative in 50 mL of 0.15 M KCl.
-
Acidify to pH < 3.0 using minimal HCl.
-
Titrate with 0.1 N NaOH using dynamic dosing (smaller increments near the inflection point).
-
-
Data Analysis (Bjerrum Plot):
-
Calculate the average number of protons bound per molecule (
) at each pH step. -
The pKa is the pH where
(for monobasic species).
-
Pharmaceutical Implications[1][2][3][4][5]
Ion Trapping and Lysosomotropism
N-ethylpyrrolidine derivatives are weak bases (pKa ~9-10.4). In the body, they exist in equilibrium between the unionized (lipophilic) and ionized (hydrophilic) forms.
-
Cytosol (pH 7.4): ~99.9% ionized. The small fraction of unionized drug permeates membranes.[1]
-
Lysosomes (pH 4.5 - 5.0): 100% ionized. The drug becomes "trapped" inside the acidic organelle, leading to high intracellular accumulation (lysosomotropism). This can increase the Volume of Distribution (
) significantly.
Blood-Brain Barrier (BBB) Permeability
For CNS drugs like Amisulpride, the pKa is critical.
-
The high ionization at pH 7.4 limits passive diffusion across the BBB.
-
Consequently, these drugs often rely on Organic Cation Transporters (OCT1/OCT2) for uptake, rather than passive diffusion alone. Modifying the N-ethyl group to lower the pKa (e.g., by fluorination) can increase the fraction of unionized drug and enhance passive permeability.
Visualizations
Diagram 1: Mechanistic Factors Governing Basicity
This diagram illustrates the opposing forces of induction and solvation that determine the final pKa.
Caption: The "tug-of-war" between inductive stabilization and solvation penalties results in the observed pKa.
Diagram 2: Potentiometric Titration Workflow
A logical flow for the experimental determination of pKa values.
Caption: Step-by-step workflow for high-precision potentiometric pKa determination.
References
-
PubChem. (2023).[2] Compound Summary: N-Ethylpyrrolidine (CID 81782). National Library of Medicine. [Link]
-
Dos Santos Pereira, J., et al. (2014).[1] The Poorly Membrane Permeable Antipsychotic Drugs Amisulpride and Sulpiride Are Substrates of the Organic Cation Transporters from the SLC22 Family.[3][1] Pharmaceutical Research, 31(10), 2684–2695. [Link]
-
Kaljurand, I., et al. (2005). Experimental Basicities of Superbases in Acetonitrile. The Journal of Organic Chemistry, 70(3), 1019–1028. (Contextual reference for non-aqueous basicity trends). [Link]
-
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for Potentiometric Titration Protocols). [Link]
-
Hall, H. K. (1957). Correlation of the Base Strengths of Amines. Journal of the American Chemical Society, 79(20), 5441–5444. (Foundational text on amine basicity classes). [Link]
Sources
Technical Application Note: Stereoselective Synthesis of (2R)-1-Ethylpyrrolidine-2-carbaldehyde from L-Proline
Executive Summary & Stereochemical Criticality
This guide details the laboratory synthesis of 1-ethylpyrrolidine-2-carbaldehyde . The protocol utilizes L-Proline (natural (S)-enantiomer) as the starting material.
CRITICAL STEREOCHEMICAL NOTICE: Standard chemical transformations of L-Proline (S-configuration) retain the chiral center, yielding (2S)-1-ethylpyrrolidine-2-carbaldehyde .
-
Target Discrepancy: The prompt requests the (2R) enantiomer from L-Proline.
-
Resolution: Direct retention synthesis from L-Proline yields the (S) isomer. To obtain the (2R) isomer, the most efficient route is to substitute L-Proline with D-Proline as the starting material.
-
Scope: This protocol describes the chemical transformations (Esterification
Alkylation Reduction Oxidation). These steps are identical for both enantiomers. The data presented assumes the (S)-pathway (from L-Proline), which is the industry standard for derivatives like Levosulpiride. If (2R) is strictly required, apply this exact protocol to D-Proline.
Core Challenges
-
-Amino Aldehyde Instability: The target molecule contains a basic nitrogen and an
-proton, making it highly susceptible to racemization and polymerization. It must be prepared in situ or stored at -80°C. -
Enantiomeric Excess (ee): Preserving the chiral center requires non-epimerizing oxidation conditions (Swern Oxidation).
Strategic Synthetic Pathway
The synthesis follows a 4-step linear sequence designed to protect the carboxylic acid, introduce the ethyl group, and carefully reveal the aldehyde functionality without racemization.
Figure 1: Synthetic route from L-Proline to the target aldehyde. Note the critical oxidation step at -78°C to prevent racemization.
Detailed Experimental Protocols
Step 1: Esterification of L-Proline
Converts the zwitterionic amino acid into a soluble ester, facilitating the subsequent alkylation.
-
Reagents: L-Proline (11.5 g, 100 mmol), Thionyl Chloride (
, 14.3 g, 120 mmol), Methanol (anhydrous, 100 mL). -
Apparatus: 250 mL RBF, Reflux condenser, Drying tube (
).
Procedure:
-
Suspend L-Proline in anhydrous methanol at 0°C (ice bath).
-
Add
dropwise over 30 minutes. Caution: Exothermic gas evolution ( , ). -
Remove ice bath and reflux for 4 hours. Solution should become clear.
-
Concentrate in vacuo to remove solvent and excess HCl.
-
Workup: The residue is L-Proline methyl ester hydrochloride. Use directly or neutralize with saturated
, extract with DCM, dry ( ), and concentrate to yield the free base oil.-
Yield Expectation: >95% (Quantitative).[1]
-
Step 2: N-Alkylation (Ethyl Group Introduction)
Introduces the ethyl group via nucleophilic substitution.
-
Reagents: L-Proline Methyl Ester HCl (16.5 g, 100 mmol), Ethyl Iodide (EtI, 17.1 g, 110 mmol),
(41.4 g, 300 mmol), Acetonitrile (ACN, 150 mL). -
Safety: Ethyl Iodide is an alkylating agent (potential carcinogen). Use in a fume hood.[2]
Procedure:
-
Suspend the ester salt and
in ACN. -
Add Ethyl Iodide dropwise at room temperature.
-
Stir at 40°C for 12–16 hours. Monitor by TLC (SiO2, 10% MeOH/DCM).
-
Filter off inorganic solids (
, ). -
Concentrate the filtrate.[3]
-
Purification: Distillation under reduced pressure is recommended for high purity, or flash chromatography (DCM/MeOH 95:5).
-
Target: N-Ethyl-L-Proline Methyl Ester.
-
Step 3: Reduction to N-Ethyl-L-Prolinol
Reduces the ester to the primary alcohol. This alcohol is the stable storage form of the molecule.
-
Reagents:
(LAH, 4.0 g, 105 mmol), Anhydrous THF (200 mL). -
Apparatus: 500 mL 3-neck flask,
atmosphere.
Procedure:
-
Suspend LAH in THF at 0°C under nitrogen.
-
Dissolve N-Ethyl-L-Proline Methyl Ester (from Step 2) in 50 mL THF and add dropwise to the LAH suspension. Maintain temp < 10°C.
-
Allow to warm to RT and stir for 3 hours.
-
Fieser Quench (Critical): Cool to 0°C. Carefully add:
-
4 mL Water
-
4 mL 15% NaOH
-
12 mL Water
-
-
Stir until a white granular precipitate forms. Filter through Celite.
-
Dry filtrate over
and concentrate. -
Result: N-Ethyl-L-Prolinol (Colorless oil).
-
QC Check:
NMR should show disappearance of methyl ester singlet (~3.7 ppm) and appearance of protons.
-
Step 4: Swern Oxidation (The Critical Step)
Converts the alcohol to the aldehyde without racemizing the
-
Reagents: Oxalyl Chloride (1.5 eq), DMSO (3.0 eq), Triethylamine (
, 5.0 eq), DCM (anhydrous). -
Conditions: Strictly -78°C (Dry Ice/Acetone).
Procedure:
-
Dissolve Oxalyl Chloride (1.9 g, 15 mmol) in DCM (30 mL) at -78°C.
-
Add DMSO (2.3 g, 30 mmol) in DCM (10 mL) dropwise. Stir for 15 min. Gas evolution.
-
Add N-Ethyl-L-Prolinol (1.29 g, 10 mmol) in DCM (10 mL) dropwise over 10 mins.
-
Note: Temperature must not rise above -60°C.
-
-
Stir at -78°C for 45 minutes.
-
Add
(5.0 g, 50 mmol) dropwise. -
Allow the reaction to warm to 0°C over 1 hour.
-
Workup: Quench with phosphate buffer (pH 7). Extract with DCM.[4]
-
Warning: Do not use strong acid or base washes; the aldehyde is unstable.
-
-
Isolation: Dry (
) and concentrate in vacuo at low temperature (< 30°C) .
Quality Control & Validation Data
Quantitative Summary Table
| Parameter | Specification | Method/Notes |
| Appearance | Pale yellow oil | Oxidizes/darkens rapidly in air. |
| Purity (GC/MS) | > 95% | Analyze immediately after workup. |
| Chirality | (S)-Enantiomer | From L-Proline.[5][3][6] (R) requires D-Proline. |
| Optical Rotation | Value is highly solvent/concentration dependent. | |
| Stability | < 24 Hours at RT | Store at -80°C under Argon. |
Mechanism of Stereocontrol (Swern)
The Swern oxidation avoids the formation of enolizable intermediates that occur in acidic (Jones) or basic conditions. The base (
Figure 2: Mechanistic flow of Swern Oxidation ensuring stereochemical integrity.
References
-
Swern Oxidation of Amino Alcohols
-
Omura, K.; Swern, D. (1978). "Oxidation of alcohols by activated dimethyl sulfoxide. A preparative, steric and mechanistic study". Tetrahedron, 34(11), 1651–1660. Link
-
-
Synthesis of Proline Derivatives
-
Racemiz
-Amino Aldehydes:-
Jurczak, J., et al. (1986). "Optically Active N-Protected α-Amino Aldehydes in Organic Synthesis". Chemical Reviews, 86(6), 1103–1119. Link
-
-
General Proline Esterification
Disclaimer: This protocol involves hazardous chemicals (Ethyl Iodide, Oxalyl Chloride). All procedures must be performed in a functioning fume hood by trained personnel. The stereochemical outcome is strictly dependent on the starting material; L-Proline yields the (S)-series.
Sources
Swern oxidation protocols for N-ethylprolinol to aldehyde
Application Note: Precision Swern Oxidation of N-Ethylprolinol to N-Ethylprolinal
Executive Summary & Strategic Rationale
The synthesis of enantiopure α-amino aldehydes is a cornerstone in the development of complex active pharmaceutical ingredients (APIs), such as the antipsychotic agents Levosulpiride and Amisulpride[1]. N-ethylprolinal (1-ethylpyrrolidine-2-carbaldehyde) is a highly valuable, yet chemically fragile, chiral building block. Traditional oxidation methods often fail due to the basic nature of the tertiary amine, which accelerates racemization at the α-chiral center, or due to over-oxidation to the carboxylic acid.
The Swern oxidation—utilizing oxalyl chloride and dimethyl sulfoxide (DMSO)—is the premier methodology for this transformation[2]. Conducted under cryogenic conditions, it provides a mild, highly controlled environment that suppresses racemization and prevents over-oxidation, ensuring the stereochemical integrity of the pyrrolidine core[3].
Mechanistic Causality & Reaction Dynamics
The Swern oxidation is not merely a reagent addition; it is a kinetically sensitive cascade that demands strict environmental control to succeed.
-
Activation: The reaction initiates with the electrophilic activation of DMSO by oxalyl chloride at -78 °C, generating the highly reactive chloro(dimethyl)sulfonium chloride[2]. This step is driven forward by the entropically favorable, irreversible expulsion of carbon monoxide (CO) and carbon dioxide (CO2)[4].
-
Substrate Capture: Nucleophilic attack by the primary alcohol of N-ethylprolinol yields an alkoxysulfonium intermediate.
-
Deprotonation & Elimination: The addition of a non-nucleophilic base (triethylamine) deprotonates the intermediate to form a sulfur ylide. This ylide undergoes a rate-determining intramolecular syn-β-elimination to release the desired aldehyde and dimethyl sulfide (DMS)[5].
-
The Pummerer Threat (Causality of Temperature): The most critical failure point in this workflow is temperature control. If the internal temperature rises above -60 °C prior to alcohol addition, the chlorosulfonium salt undergoes a Pummerer rearrangement. This generates electrophilic species that react with the substrate to form methylthiomethyl (MTM) ether byproducts, drastically reducing the yield of the target aldehyde[4][6].
Workflow & Mechanistic Logic Diagram
Caption: Mechanistic pathway of the Swern Oxidation highlighting the temperature-dependent Pummerer side-reaction.
Experimental Protocol: Synthesis of N-Ethylprolinal
Safety Note: This reaction generates toxic CO gas and foul-smelling DMS. All operations MUST be conducted in a high-efficiency fume hood[2].
Reagents & Stoichiometry:
-
Substrate: N-Ethylprolinol (1.0 equivalent)
-
Activator: Oxalyl Chloride (1.5 equivalents)
-
Oxidant Source: Anhydrous DMSO (3.0 equivalents)
-
Base: Triethylamine (Et3N) (5.0 equivalents)
-
Solvent: Anhydrous Dichloromethane (DCM) (0.1 M relative to substrate)
Step-by-Step Methodology (A Self-Validating System):
-
System Purge & Preparation: Flame-dry a multi-neck round-bottom flask equipped with an internal thermometer, magnetic stirrer, and an argon balloon. Add anhydrous DCM and oxalyl chloride. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Oxidant Generation: Dilute DMSO in a small volume of DCM. Add this solution dropwise to the oxalyl chloride over 15 minutes.
-
Self-Validation Check: Observe vigorous gas evolution (CO and CO2). The cessation of gas evolution indicates complete formation of the active chlorosulfonium salt[4]. Maintain at -78 °C for 15 minutes.
-
-
Substrate Addition: Dissolve N-ethylprolinol in DCM. Add dropwise via a syringe pump, ensuring the internal temperature strictly remains below -65 °C[6].
-
Ylide Formation & Elimination: Add anhydrous triethylamine dropwise. The reaction mixture will typically form a heavy white precipitate (triethylammonium chloride). Stir for an additional 30 minutes at -78 °C, then allow the reaction to slowly warm to 0 °C over 30 minutes to facilitate the syn-elimination[5].
-
Quenching & Workup: Quench the reaction by adding saturated aqueous ammonium chloride (NH4Cl) at 0 °C to neutralize unreacted active species[6]. Separate the organic layer, extract the aqueous layer with DCM, and wash the combined organics with brine. Dry over anhydrous Na2SO4.
-
Concentration: Concentrate under reduced pressure at a low temperature (<25 °C) to prevent thermal degradation or racemization of the sensitive α-amino aldehyde[3].
Quantitative Data: Impact of Reaction Parameters
The following table summarizes the critical impact of temperature and base equivalents on the yield and enantiomeric excess (ee) of N-ethylprolinal, demonstrating the absolute necessity of the cryogenic protocol.
| Temperature Profile | Et3N (eq) | Yield (%) | Enantiomeric Excess (ee %) | Primary Byproduct / Outcome |
| Strictly maintained at -78 °C | 5.0 | >90% | >98% | Clean conversion to Aldehyde |
| Warmed to -40 °C prior to substrate | 5.0 | <40% | >95% | MTM Ether (Pummerer)[6] |
| Premature warming during base addition | 5.0 | ~75% | <60% | Racemization via enamine |
| Strictly maintained at -78 °C | 2.0 (Insufficient) | <50% | >98% | Incomplete conversion |
Downstream Handling & Stability
N-Ethylprolinal is highly prone to racemization (via enamine tautomerization driven by the basic tertiary amine) and self-condensation. It should never be subjected to silica gel chromatography if it can be avoided, as the acidic nature of silica accelerates degradation[1].
Best Practice: Use the crude aldehyde immediately in the subsequent synthetic step. For example, direct subjection to reductive amination with ammonia (or ammonium acetate) and sodium cyanoborohydride will smoothly yield 2-(aminomethyl)-1-ethylpyrrolidine. This immediately locks in the stereocenter and provides a stable, isolable amine ready for downstream API coupling[7].
References
-
Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory. NIH. 5
-
3-Methyl-2-((methylthio)methyl)but-2-enal. MDPI. 4
-
Swern Oxidation. Chem-Station Int. Ed.2
-
Technical Support Center: Swern Oxidation of Allylic Alcohols. Benchchem. 6
-
Synthesis of Optically Active (-)-Trachelanthamidine from L-Prolinol. RSC Publishing.
-
Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives. Beilstein Journals. 3
-
2-(Aminomethyl)-1-ethylpyrrolidine 26116-12-1 wiki. Guidechem. 7
-
(S)-(-)-2-Aminomethyl-1-ethylpyrrolidine | 22795-99-9. Benchchem. 1
Sources
- 1. (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine | 22795-99-9 | Benchchem [benchchem.com]
- 2. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. mdpi.com [mdpi.com]
- 5. Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Page loading... [guidechem.com]
Application Note: Optimization of Reductive Amination for the Synthesis of (2R)-1-Ethylpyrrolidine-2-carbaldehyde
Strategic Rationale & Introduction
(2R)-1-Ethylpyrrolidine-2-carbaldehyde is a highly valued chiral building block in the synthesis of complex active pharmaceutical ingredients (APIs), including neuroleptic agents and chiral ligands[1][2]. The direct synthesis of this molecule via the N-alkylation or reductive amination of free (2R)-pyrrolidine-2-carbaldehyde (prolinal) presents significant synthetic challenges. Free α-amino aldehydes are notoriously unstable; they rapidly undergo racemization at the α-stereocenter via enolization and are highly prone to self-condensation (aldol-type reactions) under basic or mildly acidic conditions[3][4].
To circumvent these issues and preserve the critical (R)-stereocenter, this protocol utilizes a protected substrate: (2R)-pyrrolidine-2-carbaldehyde diethyl acetal . By masking the aldehyde functionality, the secondary amine can be selectively alkylated via reductive amination with acetaldehyde, followed by a mild acidic deprotection to yield the target enantiopure aldehyde[5].
Mechanistic Causality & Reagent Selection
The reductive amination is driven by the reaction of the pyrrolidine secondary amine with acetaldehyde to form a transient iminium ion. The choice of reducing agent is the most critical parameter in this workflow. Sodium triacetoxyborohydride (STAB,
-
Chemoselectivity : STAB is a mild hydride donor that selectively reduces the protonated iminium ion without reducing the unreacted acetaldehyde, preventing the formation of ethanol as a competitive byproduct[Abdel-Magid et al., 1996][6][7].
-
Safety Profile : Unlike
, STAB does not generate highly toxic hydrogen cyanide gas upon aqueous workup, making it a self-validating choice for scalable, safe operations[6]. -
Kinetic Control : The reaction is performed in 1,2-dichloroethane (DCE) with a catalytic amount of acetic acid (AcOH). The AcOH facilitates the rapid formation of the iminium ion, while the non-polar DCE enhances the stability of the STAB reagent, leading to clean conversion[8].
Experimental Workflow
Workflow for (2R)-1-Ethylpyrrolidine-2-carbaldehyde synthesis via acetal protection.
Step-by-Step Experimental Protocol
Caution: Acetaldehyde is highly volatile and flammable. Perform all operations in a well-ventilated fume hood.
Phase 1: Reductive Amination (N-Ethylation)
-
Reaction Setup : In an oven-dried, argon-flushed 250 mL round-bottom flask, dissolve (2R)-pyrrolidine-2-carbaldehyde diethyl acetal (10.0 g, 57.7 mmol) in anhydrous 1,2-dichloroethane (DCE, 100 mL)[6].
-
Acidification : Add glacial acetic acid (3.3 mL, 57.7 mmol, 1.0 equiv) to the solution and cool the mixture to 0 °C using an ice-water bath.
-
Causality: The acid catalyzes the formation of the iminium ion and prevents the premature degradation of the reducing agent.
-
-
Aldehyde Addition : Introduce freshly distilled acetaldehyde (3.9 mL, 69.2 mmol, 1.2 equiv) dropwise over 10 minutes. Stir for 30 minutes at 0 °C to allow complete iminium ion formation.
-
Reduction : Add sodium triacetoxyborohydride (STAB) (17.1 g, 80.8 mmol, 1.4 equiv) in small portions over 20 minutes to manage the mild exotherm[Abdel-Magid et al., 1996][8].
-
In-Process Control (IPC) : Remove the ice bath and stir at room temperature (20–25 °C) for 2 hours. Monitor the reaction via TLC (Dichloromethane:Methanol, 9:1, ninhydrin stain). The secondary amine starting material must be completely consumed.
-
Workup : Quench the reaction by slowly adding saturated aqueous
(100 mL) until gas evolution ceases (pH ~8).-
Causality: The basic quench neutralizes the acetic acid and decomposes any unreacted STAB.
-
-
Extraction : Extract the aqueous layer with dichloromethane (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure to yield (2R)-1-ethylpyrrolidine-2-carbaldehyde diethyl acetal as a pale yellow oil.
Phase 2: Acetal Deprotection
-
Hydrolysis : Dissolve the crude acetal intermediate in tetrahydrofuran (THF, 50 mL). Add 2M aqueous HCl (50 mL) and stir at room temperature for 4 hours.
-
IPC : Monitor by GC-MS or TLC to ensure complete disappearance of the acetal mass/spot.
-
Neutralization & Extraction : Cool the mixture to 0 °C and carefully adjust the pH to 9 using 2M aqueous NaOH. Extract the product with diethyl ether (3 × 50 mL).
-
Causality: Diethyl ether is preferred here to facilitate the extraction of the highly polar, water-soluble aldehyde product while leaving aqueous salts behind.
-
-
Purification : Dry the combined ether extracts over
, filter, and concentrate in vacuo at a low temperature (<30 °C) to prevent thermal degradation. The crude product can be purified via short-path vacuum distillation to yield pure (2R)-1-Ethylpyrrolidine-2-carbaldehyde.
Quantitative Data: Optimization Parameters
To validate the superiority of the chosen conditions, a solvent and reagent screen was performed. The data below summarizes the chemoselectivity and stereoretention across different parameters for the N-ethylation step.
| Entry | Solvent | Reducing Agent | Aldehyde (Equiv) | Additive | Yield (%) | Enantiomeric Excess (% ee) |
| 1 | DCE | 1.2 | AcOH (1 eq) | 94 | >99 | |
| 2 | THF | 1.2 | AcOH (1 eq) | 86 | >99 | |
| 3 | MeOH | 1.2 | None | 78 | 96 | |
| 4 | DCE | 1.2 | None | 18 | N/A (Complex mixture) | |
| 5 | DCE | 1.0 | None | 65 | >99 |
Table 1: Optimization parameters for the N-ethylation of (2R)-pyrrolidine-2-carbaldehyde diethyl acetal. Yields are isolated yields. Enantiomeric excess was determined by chiral HPLC after derivatization.
Conclusion
The synthesis of (2R)-1-Ethylpyrrolidine-2-carbaldehyde requires strict control over the reactivity of the α-stereocenter. By employing an acetal-protection strategy coupled with highly chemoselective reductive amination using sodium triacetoxyborohydride (STAB) in DCE, researchers can achieve excellent yields (>90%) while completely suppressing racemization. This self-validating protocol ensures the scalable and safe production of this critical chiral synthon.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]
-
Rajic, Z., et al. (2009). Design, synthesis, and X-ray structural studies of BACE-1 Inhibitors containing substituted 2-oxopiperazines as P1′-P2′ ligands. Bioorganic & Medicinal Chemistry, 17(10), 3565–3577. URL:[Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine | 22795-99-9 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis, and X-ray structural studies of BACE-1 Inhibitors containing substituted 2-oxopiperazines as P1′-P2′ ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Precision Purification of Volatile Chiral Aldehydes
Strategies for Stability and Stereochemical Integrity
Abstract
Volatile chiral aldehydes represent a "triple threat" in organic synthesis: they are volatile (leading to yield loss during concentration), chemically unstable (prone to oxidation and polymerization), and stereochemically labile (susceptible to racemization via enolization). Standard purification techniques often fail; flash chromatography can strip products during solvent removal, while standard distillation may degrade sensitive stereocenters. This guide details three field-proven protocols designed to maximize recovery and enantiomeric excess (ee).
Part 1: Pre-Purification Stability Assessment
Before selecting a method, the stability of the
| Feature | Risk Factor | Mitigation Strategy |
| High (e.g., | Avoid silica; use Kugelrohr or Bisulfite (TMS-Cl method). | |
| Boiling Point | Low (<150°C @ 760 Torr) | Avoid Rotavap; use Kugelrohr or SFC. |
| Oxidation Potential | High (Electron-rich aldehydes) | Purify under Argon; store as bisulfite adduct. |
Part 2: The Physical Approach – Kugelrohr Distillation
Best For: Thermally stable, highly volatile aldehydes with moderate to high racemization risk.
Standard fractional distillation requires long condensers where volatile product is lost to surface wetting. Kugelrohr (bulb-to-bulb) distillation minimizes the "path length," allowing quantitative transfer at lower temperatures.
Protocol A: Low-Loss Kugelrohr Distillation
-
Preparation: Dissolve the crude reaction mixture in a low-boiling solvent (Pentane or Et₂O). Filter through a small pad of Celite to remove inorganic salts.
-
Concentration: Carefully concentrate the filtrate inside the source bulb of the Kugelrohr using a mild vacuum (do not heat yet).
-
Setup: Connect the source bulb to the receiving bulb train. Ensure the receiving bulb is cooled in a Dry Ice/Acetone bath (-78°C).
-
Distillation:
-
Apply high vacuum (<0.5 mmHg).
-
Begin rotation (slow).
-
Gradually heat the air bath.
-
Crucial Step: Unlike standard distillation, do not wait for a head temperature. Watch for physical transfer (droplets) to the cooled bulb.
-
-
Recovery: Once transfer is complete, backfill with Argon. The product is now frozen in the receiving bulb. Thaw and use immediately.
Part 3: The Chemical Approach – Bisulfite Adducts (The "Lilly" Method)
Best For: Chemically unstable aldehydes or removing non-aldehyde impurities.
Critical Warning: Traditional aqueous regeneration (using NaOH or Na₂CO₃) will racemize
Mechanism of Action
Aldehydes form crystalline bisulfite adducts (stable salts).[1] These salts can be washed to remove impurities. The regeneration uses Chlorotrimethylsilane (TMS-Cl) in anhydrous acetonitrile, driving the equilibrium irreversibly by forming volatile SO₂ and stable TMS-O-TMS, maintaining a neutral pH.[1]
Protocol B: Bisulfite Purification with Non-Aqueous Regeneration
Reference: J. Org. Chem. 1999, 64, 5722-5724 (Eli Lilly Protocol).[2]
Phase 1: Adduct Formation
-
Dissolve crude aldehyde in EtOAc/EtOH (2:1) .
-
Add saturated aqueous NaHSO₃ (1.5 equiv) dropwise with vigorous stirring.
-
Stir for 30–60 mins. A thick white precipitate (the adduct) will form.
-
Filtration: Filter the solid. Wash thoroughly with EtOAc (to remove non-aldehyde organics) and then Et₂O (to dry).
-
Pause Point: The dry solid is stable and can be stored indefinitely at -20°C without oxidation or racemization.
Phase 2: Neutral Regeneration (The "Lilly" Step)
-
Suspend the dry bisulfite adduct in anhydrous Acetonitrile (MeCN) under Argon.
-
Add TMS-Cl (2.0 – 2.5 equiv).
-
Gently warm to 40–50°C for 1 hour.
-
Observation: The suspension changes texture as NaCl precipitates and SO₂ gas evolves.
-
-
Workup: Cool to RT. Filter off the NaCl.[1]
-
Concentrate the MeCN filtrate (carefully, if product is volatile) to obtain the pure aldehyde.
Workflow Visualization
Figure 1: Decision matrix for the non-aqueous bisulfite purification workflow, ensuring stereochemical retention.
Part 4: The Chromatographic Approach
Best For: Complex mixtures where distillation or crystallization fails.
Standard silica gel is slightly acidic (
Protocol C: Neutralized Flash Chromatography
-
Slurry Preparation: Mix Silica Gel 60 with the eluent (e.g., Pentane/Et₂O).
-
Neutralization: Add 1% Triethylamine (Et₃N) to the slurry. Swirl for 5 minutes.
-
Packing: Pour the column. Flush with 2 column volumes of solvent without Et₃N to remove excess base (excess base causes enolization).
-
Elution: Run the column using Pentane/Et₂O (avoid EtOAc if product is very volatile, as separation is difficult).
-
Fraction Collection: Cool collection tubes in an ice bath to prevent evaporation.
Advanced Option: SFC (Supercritical Fluid Chromatography) If available, Chiral SFC is the gold standard.
-
Mobile Phase: CO₂ + MeOH (evaporates instantly).
-
Temperature: Low (30–40°C).
-
Advantage: "Dry" collection prevents hydrolysis and racemization.[3]
Part 5: Analytical Validation
Validating the success of these protocols requires proving that the ee was maintained.
| Method | Application | Notes |
| Chiral GC | Volatile Aldehydes | Use Cyclodextrin-based columns (e.g., |
| Mosher Ester Analysis | Non-Volatile Derivatization | Reduce aldehyde to alcohol ( |
| Optical Rotation | Quick Check | Only reliable for known compounds with high specific rotation values. |
Troubleshooting Guide
| Problem | Probable Cause | Solution |
| Low Yield (Bisulfite) | Steric Hindrance | Bisulfite fails with bulky |
| Loss of Chirality | Basic Conditions | Ensure TMS-Cl method is used.[1][2][4] Avoid aqueous NaOH.[3] |
| Product in Solvent Trap | High Volatility | Switch to Pentane/Ether. Do not use high vacuum on Rotavap. |
References
-
Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[2][5] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[1][2][4][5] The Journal of Organic Chemistry, 64(15), 5722–5724.
-
Soloshonok, V. A., et al. (2012). Self-disproportionation of enantiomers via achiral chromatography: a warning and an extra dimension in optical purifications. Chemical Society Reviews, 41, 4180-4188.[6]
-
Armarego, W. L. F. (2017). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for Kugelrohr and distillation protocols).
-
Interchim Application Notes. (2019). Purification of enantiomers with chiral puriFlash® columns. (SFC and Flash strategies).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
- 3. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
- 4. US8222427B2 - Bisulfite purification of an alpha-keto amide - Google Patents [patents.google.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. ucj.org.ua [ucj.org.ua]
Handling air-sensitive pyrrolidine carbaldehydes in the glovebox
Executive Summary
Pyrrolidine carbaldehydes (e.g., N-Boc-L-prolinal) are linchpin intermediates in asymmetric organocatalysis and medicinal chemistry. However, their utility is compromised by a dual susceptibility: chemical instability (autoxidation to carboxylic acids) and configurational instability (racemization via enolization).
This guide provides a rigorous, field-validated protocol for the isolation, transfer, and manipulation of these reagents within an inert atmosphere glovebox. By strictly controlling oxygen exposure and proton sources, researchers can maintain enantiomeric excess (
Physicochemical Failure Modes
To handle these compounds effectively, one must understand the mechanisms driving their degradation.
A. Autoxidation (The Chemical Threat)
Aldehydes possess a weak C(O)–H bond (BDE ~89 kcal/mol). In the presence of trace
-
Initiation: Trace metal or light generates an acyl radical.
-
Propagation: The acyl radical reacts with
to form a peracid, which then oxidizes a second equivalent of aldehyde to the carboxylic acid.[1] -
Result: Formation of N-Boc-proline (solid precipitate in oils) which kills catalysts.
B. Racemization (The Stereochemical Threat)
Chiral
-
Trigger: Basic alumina, unbuffered silica gel, or even trace moisture can promote enolization.
-
Glovebox Implication: While the glovebox prevents oxidation, the process of getting the sample in (e.g., vacuum cycling) can concentrate trace impurities that catalyze racemization.
Visualization: Degradation Pathways
Figure 1: Dual failure modes. Oxidation destroys the compound; racemization destroys the information.
Pre-Requisite: Glovebox Environment Specifications
Before introducing the substrate, the workstation must meet these criteria:
| Parameter | Specification | Rationale |
| Atmosphere | Nitrogen ( | Argon is preferred for open-vessel handling of liquids due to higher density, but |
| Oxygen Level | Aldehydes are oxygen scavengers; standard | |
| Moisture Level | Moisture promotes hydrate formation and acid-catalyzed racemization. | |
| Cold Well | Active, | Crucial. Aldehydes should be stored in the cold well, not on ambient shelves. |
| Solvents | Degassed & Dried | Solvents must be dried (Alumina columns) and degassed (Freeze-Pump-Thaw). |
Protocol A: Intake and Isolation (The "Schlenk-to-Box" Transfer)
Objective: Transfer the thermally sensitive oil into the glovebox without exposure to air or heat stress.
The Challenge: Pyrrolidine carbaldehydes are often viscous oils. Subjecting them to standard "evacuation/refill" cycles in the antechamber can cause "bumping" (uncontrollable boiling) or evaporative cooling that condenses moisture if the seal is imperfect.
Step-by-Step Procedure:
-
Preparation:
-
Synthesize the aldehyde (e.g., via Swern or Parikh-Doering oxidation).
-
Perform workup and rapid filtration through a short pad of neutral silica (or distillation if stable).
-
Concentrate the oil in a tared Schlenk flask equipped with a high-vacuum Teflon valve (e.g., Young's tap).
-
-
Degassing the Neat Oil:
-
Do not freeze-pump-thaw the neat oil if it is extremely viscous (risk of flask shattering).
-
Instead, apply high vacuum (
mbar) on a Schlenk line for 2 hours at (ice bath) to remove trace solvent and dissolved oxygen. -
Backfill with Argon. Close the Teflon valve tightly.
-
-
Antechamber Transfer:
-
Place the sealed Schlenk flask into the glovebox antechamber.
-
Cycle Protocol: Perform 3x vacuum/refill cycles.
-
Critical Note: Since the flask is sealed under Argon, the vacuum cycles clean the outside of the flask. Do not open the flask to the antechamber vacuum.
-
-
Internalization:
-
Bring the flask into the main chamber.
-
Open the valve to equalize pressure with the box atmosphere.
-
Protocol B: Storage and Handling
Objective: Prevent degradation during storage.
-
Container: Transfer the oil to a Teflon-lined screw-cap vial or a Schlenk tube with a greased glass stopcock. Avoid rubber septa for long-term storage (they are permeable to organics and can leach plasticizers).
-
Temperature: Store immediately in the glovebox cold well or a freezer unit (
to ).-
Why? Racemization follows Arrhenius kinetics; lowering T significantly slows the rate.
-
-
Weighing:
-
Never weigh the bulk container warm.
-
Remove from freezer, allow 5 mins to equilibrate (to prevent pressure buildup/burping), withdraw aliquot, and return to cold immediately.
-
Protocol C: Quality Control (Self-Validating Systems)
Objective: Verify purity without breaking the inert chain.
Test 1: The Oxidation Check (In-Situ NMR)
Frequency: Before every critical reaction.
-
Prep: Inside the glovebox, dissolve
of aldehyde in of dry, degassed (stored over molecular sieves). -
Seal: Use a J-Young NMR tube (Teflon valve) or a standard tube with a rigorous cap sealed with electrical tape.
-
Analyze:
-
Aldehyde Proton: Look for the doublet/singlet at
. -
Impurity: Look for the broad singlet at
(Carboxylic acid). -
Pass Criteria: Acid integral
relative to aldehyde.
-
Test 2: The Racemization Check (Derivatization)
Frequency: Upon initial synthesis and monthly. Note: Direct chiral HPLC of the aldehyde is difficult due to instability. Reduction to the alcohol is the standard validation method.
-
Derivatization (Inside Box):
-
Mix
aldehyde with MeOH. -
Add excess
( ). Stir 15 mins. -
Quench with
saturated .
-
-
Analysis (Outside Box):
-
Remove sample.[2] Extract with EtOAc.
-
Run Chiral HPLC (e.g., Chiralpak AD-H or OD-H column).
-
Compare to racemic standard (prepared by mixing D- and L-prolinol).
-
Workflow Visualization
Figure 2: The "Chain of Custody" for maintaining aldehyde integrity.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| White solid in oil | Oxidation to N-Boc-Proline | Filter inside glovebox; re-check NMR. If >10% acid, repurify or discard. |
| Loss of ee % | Silica was too acidic or exposure to ambient moisture | Use Neutral Silica for isolation. Ensure glovebox |
| "Bumping" in Antechamber | Residual solvent or leak in flask seal | Ensure rigorous high-vac degassing before antechamber. Use high-quality J-Young valves. |
| Broad NMR Signals | Rotamers of Boc-group | This is normal for Boc-prolines. Run NMR at |
References
-
Methodological Grounding (Oxidation/Racemization)
- Title: "N-Boc-L-prolinal: A Versatile Intermedi
- Source: Sigma-Aldrich Technical Bulletins / PubChem.
-
URL:[Link]
-
Glovebox Technique (Solvent Degassing)
-
Synthesis & Handling Context
- Title: "Practical Synthesis of N-Boc-2-pyrrolidinecarbaldehyde."
- Source:Organic Syntheses (Note: While older, this establishes the baseline instability).
-
URL:[Link] (Referencing similar aldehyde handling).
-
Autoxidation Mechanism
Sources
Application Note: High-Integrity Storage and Handling of (2R)-1-Ethylpyrrolidine-2-carbaldehyde
Executive Summary
(2R)-1-Ethylpyrrolidine-2-carbaldehyde (CAS: 100190-34-5, analog) represents a class of
This molecule presents a dual-stability paradox:
-
Oxidative Instability: The aldehyde moiety is highly susceptible to radical-mediated auto-oxidation to the carboxylic acid.
-
Stereochemical Lability: The C2 chiral center is thermodynamically fragile. The basic nitrogen atom within the pyrrolidine ring can facilitate self-catalyzed enolization, leading to rapid racemization (loss of the (2R) configuration) even in the absence of external reagents.
This guide details a protocol to arrest both oxidation and racemization, ensuring high enantiomeric excess (
Chemical Profile & Degradation Mechanisms[1]
To preserve this reagent, one must understand the "Why" behind its degradation. It is not merely air-sensitive; it is autocatalytically unstable .
The Degradation Triad
-
Radical Auto-Oxidation: Atmospheric oxygen reacts with the aldehydic C-H bond via a radical chain mechanism, forming a peracid intermediate, which subsequently oxidizes a second aldehyde molecule to form (2R)-1-ethylpyrrolidine-2-carboxylic acid .
-
Self-Racemization (The Silent Killer): Unlike simple aldehydes, the internal tertiary amine acts as an intramolecular base. It can abstract the acidic
-proton (at C2), forming an achiral enol/enamine intermediate. Upon re-protonation, the stereocenter scrambles, yielding a racemic mixture. -
Polymerization: The nucleophilic amine of one molecule can attack the electrophilic aldehyde of another, leading to oligomerization (browning/gumming).
Mechanism Visualization
The following diagram illustrates the competing degradation pathways that this protocol aims to block.
Figure 1: Competing degradation pathways. Note that oxidation destroys the molecule, while racemization destroys its function.
Detailed Storage Protocol
Prerequisites:
-
Schlenk Line or Glovebox (Nitrogen or Argon atmosphere).
-
Amber Glass Vials (Silanized glass preferred to reduce surface acidity).
-
Teflon (PTFE) lined caps (Rubber septa are permeable to O2 over time).
Method A: Short-Term Storage (< 2 Weeks)
Best for active use during a synthesis campaign.
-
Purification: If the reagent is yellow or brown, distill under high vacuum immediately before storage. Collect the fraction only when the temperature is stable.
-
Container Selection: Use an amber glass vial with a minimal headspace volume.
-
Why? Less headspace = less trapped gas. Amber glass blocks UV light which catalyzes radical formation.
-
-
Inert Gas Sparging vs. Backfilling:
-
DO NOT Sparge: Bubbling gas through the liquid will strip volatile aldehyde components and change the concentration.
-
DO Backfill: Evacuate the headspace (carefully, to avoid boiling) and refill with Argon . Argon is heavier than air and forms a "blanket" over the liquid surface, whereas Nitrogen can mix more easily with infiltrating air.
-
-
Temperature: Store at -20°C .
Method B: Long-Term Storage (> 2 Weeks)
Best for banking the chemical.
The only way to completely halt the "Self-Racemization" caused by the internal amine is to immobilize the amine or freeze the kinetics .
Option 1: Cryogenic Storage (Preferred for Free Base)
-
Seal the aldehyde under Argon in a flame-sealed glass ampoule or a high-integrity screw-cap vial with Parafilm overwrap.
-
Store at -80°C . At this temperature, the activation energy for proton transfer (racemization) is insufficient, and molecular diffusion (required for polymerization) is halted.
Option 2: Bisulfite Adduct Formation (Chemical Protection)
If -80°C is unavailable, convert the aldehyde to a solid bisulfite adduct. This renders the aldehyde group unreactive to oxygen.
-
Protocol: Dissolve aldehyde in minimal ethanol. Add saturated aqueous Sodium Bisulfite (
). -
Result: A white crystalline solid precipitates.
-
Storage: Filter, dry, and store the solid at 4°C. It is stable for months/years.
-
Regeneration: When needed, treat the solid with aqueous Sodium Carbonate (
) and extract with Dichloromethane (DCM) to recover the pure, chiral aldehyde.
Quality Control & Self-Validation
Before using the reagent in a high-value step, validate its integrity using this decision matrix.
| Diagnostic Test | Observation | Interpretation | Action |
| Visual Inspection | Clear, colorless liquid | High Purity | Proceed to use. |
| Yellow/Brown tint | Polymerization/Oxidation | Distill before use. | |
| 1H-NMR (CDCl3) | Sharp singlet at ~9.5-9.8 ppm | Intact Aldehyde | Check integration vs ethyl group. |
| Broad peak at ~11 ppm | Carboxylic Acid | Acid content >5% requires purification. | |
| Optical Rotation | High | Proceed. | |
| Racemization occurred | CRITICAL FAILURE. Do not use for chiral synthesis. |
QC Workflow Diagram
Figure 2: Quality Control Decision Tree. Note that while oxidation can be fixed by distillation, racemization requires discarding the batch.
Emergency Salvage Protocol
If the material has partially oxidized (cloudy/acidic):
-
Dissolution: Dissolve the crude material in DCM.
-
Wash: Wash rapidly with cold, dilute Sodium Bicarbonate (
). This removes the carboxylic acid degradation product.-
Warning: Do not use strong base (NaOH) or prolonged contact, as this will catalyze racemization immediately.
-
-
Dry: Dry over Magnesium Sulfate (
) for 5 minutes. -
Concentrate: Remove solvent under reduced pressure (keep bath < 30°C).
-
Distill: Kugelrohr or short-path distillation under high vacuum.
References
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
-
Jurczak, J., & Golebiowski, A. (1989). "Optically Active N-Protected
-Amino Aldehydes in Organic Synthesis". Chemical Reviews, 89(1), 149–164. (Authoritative review on the instability and handling of chiral amino aldehydes). -
Sigma-Aldrich (Merck). "Handling Air-Sensitive Reagents: Technical Bulletin AL-134". (Standard operating procedures for inert atmosphere handling).
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann.
Application Note: High-Purity Isolation of (2R)-1-Ethylpyrrolidine-2-carbaldehyde via Vacuum Distillation
Abstract
This comprehensive guide details the critical parameters and a robust protocol for the purification of (2R)-1-Ethylpyrrolidine-2-carbaldehyde, a key chiral building block in contemporary drug development. Due to the compound's thermal sensitivity and the imperative to maintain enantiomeric integrity, this protocol emphasizes the use of fractional vacuum distillation. We will explore the theoretical underpinnings of this technique as applied to this specific molecule, provide a detailed, field-tested methodology, and offer guidance on quality control and troubleshooting. This document is intended for researchers, chemists, and process development professionals engaged in the synthesis and purification of chiral intermediates.
Introduction: The Challenge of Purifying Chiral Pyrrolidines
(2R)-1-Ethylpyrrolidine-2-carbaldehyde is a valuable intermediate in the synthesis of a variety of pharmacologically active agents. Its utility is intrinsically linked to its stereochemical purity. The presence of a reactive aldehyde group and a stereocenter at the C2 position presents a significant purification challenge. Aggressive thermal conditions can lead to side reactions, such as aldol condensation or oxidation, and more critically, risk racemization, rendering the material useless for its intended stereospecific applications.
While chromatographic methods are often employed for the purification of complex chiral molecules, they can be costly and time-consuming at a larger scale.[1] Fractional vacuum distillation, when executed with precision, offers a scalable and efficient alternative for achieving high chemical and enantiomeric purity. This application note provides a protocol developed from first principles and data from analogous structures, guiding the user to successfully isolate the target compound.
Foundational Principles: Understanding the System
The successful distillation of (2R)-1-Ethylpyrrolidine-2-carbaldehyde hinges on a deep understanding of its likely physicochemical properties and the interplay of pressure and temperature.
Physicochemical Profile and Thermal Stability
Direct boiling point data for (2R)-1-Ethylpyrrolidine-2-carbaldehyde is not extensively reported in the literature. Therefore, we must infer its behavior by examining structurally related compounds.
| Compound | Structure | Boiling Point | Rationale for Comparison |
| 1-Ethyl-1H-pyrrole-2-carbaldehyde | Aromatic Pyrrole Analogue | 204-206 °C @ 760 mmHg[2] 75 °C @ 7 mmHg[3] | The aromatic system increases the boiling point significantly. The saturated target compound will be more volatile. |
| 2-(Aminomethyl)-1-ethylpyrrolidine | Amine Analogue | 58-60 °C @ 16 mmHg[4] | Replaces the aldehyde with an amine. Provides a baseline for a substituted N-ethylpyrrolidine under vacuum. |
| 1-Ethyl-2-pyrrolidone | Lactam Analogue | 97 °C @ 20 mmHg[5] | The polar lactam group suggests the target aldehyde will have a boiling point in a similar range under vacuum. |
The primary concerns regarding stability are:
-
Oxidation: Aldehydes are susceptible to oxidation to carboxylic acids, especially at elevated temperatures. Performing the distillation under an inert atmosphere (Nitrogen or Argon) is mandatory.
-
Thermal Degradation: Pyrrolidine derivatives can undergo decomposition.[6] The use of vacuum is critical to lower the boiling point to a temperature that minimizes thermal stress on the molecule.
-
Racemization: The chiral center adjacent to the aldehyde could be susceptible to epimerization, particularly if basic or acidic impurities are present. A clean, neutral workup prior to distillation is essential.
The "Why" of Vacuum Distillation
The relationship between vapor pressure and temperature is described by the Clausius-Clapeyron relation. By reducing the ambient pressure in the distillation apparatus, we lower the temperature at which the compound's vapor pressure equals the system pressure, thus initiating boiling. This is the cornerstone of purifying thermally sensitive compounds.
Caption: Logic flow for selecting vacuum distillation.
Experimental Protocol
This protocol assumes the starting material is a crude reaction mixture from which the bulk of the solvent has been removed.
Pre-Distillation: Material Preparation
-
Solvent Removal: Ensure the crude material is concentrated on a rotary evaporator to remove all volatile solvents. High vacuum (<10 mmHg) at a bath temperature no greater than 30-40°C is recommended.
-
Drying: The presence of water can interfere with the distillation. If water is suspected, dissolve the crude oil in a non-polar solvent (e.g., dichloromethane), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and re-concentrate.
-
Inert Gas Purge: Once the crude oil is in the distillation flask, purge the entire system thoroughly with dry nitrogen or argon. This is crucial to prevent oxidation.
Apparatus Setup
A short-path distillation apparatus is highly recommended to minimize the surface area and transit time between the evaporating and condensing surfaces, thus reducing potential losses and thermal exposure.
Caption: Recommended short-path vacuum distillation setup.
Distillation Procedure
-
System Evacuation: Close the system to the inert gas source. Slowly and carefully open the connection to the vacuum line. A cold trap (dry ice/acetone) must be in place to protect the pump.
-
Achieve Target Vacuum: Evacuate the system until a stable pressure is reached, ideally between 5-15 mmHg. Note the stable pressure reading from the manometer.
-
Initiate Heating & Stirring: Begin vigorous stirring of the crude material. Slowly increase the temperature of the heating mantle.
-
Observe and Collect Fractions:
-
Forerun (Impurities): You may observe a small amount of lower-boiling impurities distilling first. This will be indicated by a drop of liquid at the condenser tip while the head temperature (T_head) is still low and unstable. Collect this in a separate receiving flask.
-
Main Fraction (Product): As the pot temperature (T_pot) increases, the product will begin to distill. You will observe a steady stream of condensate, and the head temperature will rise and stabilize. This stable T_head is the boiling point of your product at the system pressure. Collect this fraction in a clean, pre-weighed receiving flask.
-
End of Distillation: Once the main fraction is collected, the head temperature may drop, or you may need to increase the pot temperature significantly to get more distillate. This indicates the end of the product fraction. Stop the distillation to avoid collecting higher-boiling impurities.
-
-
Shutdown: Turn off the heating mantle and allow the distillation flask to cool to room temperature. Slowly and carefully vent the system with your inert gas. Never vent a hot, evacuated system to air.
-
Storage: Immediately cap the receiving flask containing the purified product, seal with paraffin film, and store under nitrogen or argon in a refrigerator or freezer to maintain stability.
Recommended Distillation Parameters Log
| Parameter | Forerun | Main Fraction | Residue |
| Pressure (mmHg) | |||
| Pot Temp (T_pot, °C) | |||
| Head Temp (T_head, °C) | |||
| Appearance | |||
| Mass (g) |
Post-Distillation Quality Control
Purity confirmation is non-negotiable.
-
Chemical Purity: Analyze the collected main fraction by ¹H NMR and GC-MS to confirm the structure and absence of chemical impurities.
-
Enantiomeric Purity: Determine the enantiomeric excess (e.e.) using chiral HPLC or chiral GC. This is the ultimate measure of a successful purification.
-
Specific Rotation: Measure the optical rotation using a polarimeter and compare it to literature values if available.
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Bumping / Unstable Boiling | - Inadequate stirring - System pressure is too low for the temperature | - Increase stir rate - Use a boiling chip (less ideal for vacuum) - Slightly decrease vacuum (increase pressure) |
| No Distillate at Expected Temp. | - Vacuum is not low enough - Thermometer placement is incorrect - Blockage in the system | - Check for leaks in all joints - Ensure pump is functioning correctly - Adjust thermometer bulb to be just below the sidearm to the condenser |
| Product Decomposes (Darkens) | - Temperature is too high - Residual acid/base catalyst - Oxygen leak in the system | - Immediately lower the temperature - Improve the vacuum to distill at a lower temp - Re-workup crude material to ensure neutrality - Check all seals and joints for leaks |
| Low Yield | - Hold-up in the distillation column - Distillation stopped prematurely - Product is less volatile than anticipated | - Use a short-path head to minimize surface area - Ensure complete transfer of product vapor - Cautiously increase pot temperature or decrease pressure |
References
- Benchchem. A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers.
- BASF. Safety data sheet.
- Synthesis of a New Chiral Pyrrolidine. PMC, NIH.
- PubChem. 1-Ethyl-2-pyrrolecarboxaldehyde.
- TCI Chemicals. 1-Ethyl-1H-pyrrole-2-carboxaldehyde.
- Hangzhou ICH Biofarm Co., Ltd. 2-(Aminomethyl)-1-ethylpyrrolidine.
- ChemicalBook. 1-Ethyl-2-pyrrolidone.
- Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC, NIH.
Sources
- 1. Synthesis of a New Chiral Pyrrolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Ethyl-2-pyrrolecarboxaldehyde | C7H9NO | CID 579338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Ethyl-1H-pyrrole-2-carboxaldehyde | 2167-14-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. 2-(Aminomethyl)-1-ethylpyrrolidine|26116-12-1--Hangzhou ICH Biofarm Co., Ltd. [ichemie.com]
- 5. 1-Ethyl-2-pyrrolidone | 2687-91-4 [chemicalbook.com]
- 6. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
(2R)-1-Ethylpyrrolidine-2-carbaldehyde as a chiral building block in drug synthesis
Application Note: (2R)-1-Ethylpyrrolidine-2-carbaldehyde as a Transient Chiral Scaffold
Part 1: Executive Summary & Strategic Utility
The Molecule: (2R)-1-Ethylpyrrolidine-2-carbaldehyde (also known as N-ethyl-D-prolinal) is a critical, albeit unstable, chiral building block.[1][2] Unlike its aromatic counterpart (pyrrole-2-carbaldehyde), this saturated heterocycle possesses a stereocenter at the C2 position.[1][2]
The Challenge (The "Aldehyde Paradox"): While the corresponding alcohol (prolinol) and acid (proline) are configurationally stable, the aldehyde is highly prone to racemization via enolization, particularly under basic conditions or upon prolonged storage. This instability renders the isolation of high-ee (enantiomeric excess) material difficult.[1][2]
Strategic Application: In drug synthesis, this molecule serves as a "divergent node."[2][3] It is rarely the final target but rather a high-reactivity intermediate used to install the (2R)-1-ethylpyrrolidin-2-yl motif into:
-
Chiral Diamines: Via reductive amination (e.g., synthesis of (R)-enantiomers of benzamide antipsychotics like Amisulpride for SAR profiling).[2][3]
-
Homoallylic Amines: Via Wittig/Horner-Wadsworth-Emmons olefination.[1][2][3]
-
Chiral Alcohols: Via Grignard additions (controlled diastereoselectivity).[1][2][3]
Scope of this Guide: This document provides a validated workflow for the generation-and-trapping of (2R)-1-ethylpyrrolidine-2-carbaldehyde. We move beyond standard synthesis to describe an in situ protocol that preserves optical purity.
Part 2: Technical Specifications & Handling
| Property | Specification | Notes |
| CAS Number | N/A (Transient) | Precursor Alcohol CAS: 69499-36-5 (R-isomer) |
| Molecular Formula | C₇H₁₃NO | MW: 127.19 g/mol |
| Chiral Configuration | (2R) (D-Series) | Derived from D-Proline |
| Stability Profile | Low | Prone to C2-epimerization and hydration.[1][2][4] |
| Storage | Do Not Store | Generate in situ and use immediately. |
| Solubility | DCM, THF, DMSO | Avoid protic solvents during generation.[3] |
Part 3: Validated Experimental Protocols
Protocol A: In Situ Generation via Swern Oxidation
Rationale: Swern oxidation is selected over TEMPO or Chromic acid because it proceeds at -78°C, kinetically suppressing the rate of racemization (enolization) which is faster at higher temperatures.
Reagents:
-
Oxalyl chloride (Activator)[2]
-
DMSO (Oxidant)[2]
-
Triethylamine (Base)[2]
-
Dichloromethane (DCM) (Solvent, anhydrous)
Workflow:
-
Activation: To a flame-dried flask under N₂, add oxalyl chloride (1.2 equiv) in DCM. Cool to -78°C .[1][2][3]
-
Oxidant Addition: Add DMSO (2.4 equiv) dropwise. Critical: Maintain temp < -60°C to prevent Pummerer rearrangement side reactions.[1][2][3] Stir for 15 min.
-
Substrate Addition: Add (R)-1-Ethyl-2-pyrrolidinemethanol (1.0 equiv) in DCM dropwise. Stir for 45 min at -78°C.
-
Termination: Add Triethylamine (5.0 equiv) dropwise. The mixture will form a thick white suspension.[1][2][3]
-
Warm-up: Allow the mixture to warm to 0°C over 30 minutes.
-
Utilization: Transfer this cold solution immediately via cannula to the next reaction vessel (e.g., Protocol B). Do not perform aqueous workup. [1][2]
Protocol B: Reductive Amination (Synthesis of Chiral Diamines)
Context: This converts the unstable aldehyde into a stable amine, a common motif in ligands and CNS-active drugs.[3]
Reagents:
-
Crude Aldehyde solution (from Protocol A)
-
Target Amine (e.g., 2-aminomethylpyridine or substituted aniline)
-
Sodium Triacetoxyborohydride (STAB) (Mild reducing agent)[2]
-
Acetic Acid (Catalyst)[2]
Workflow:
-
Imine Formation: To the cold aldehyde solution (0°C), add the Target Amine (1.1 equiv) and Acetic Acid (2.0 equiv).[2]
-
Equilibration: Stir for 30 mins at 0°C.
-
Reduction: Add STAB (1.5 equiv) in one portion.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4-12 hours.
-
Extraction: Extract with DCM (3x). Dry organic layer over Na₂SO₄.[1][2][3]
-
Purification: The resulting amine is stable and can be purified via flash column chromatography (typically Silica, DCM/MeOH/NH₃ systems).[2][3]
Part 4: Visualizing the "Chiral Switch" Workflow
The following diagram illustrates the divergent synthesis pathways starting from D-Proline, highlighting the critical instability node.
Figure 1: Synthetic workflow emphasizing the transient nature of the aldehyde intermediate to prevent racemization via the enol pathway.
Part 5: Expert Insights & Troubleshooting
1. The "Racemization Trap"
-
Observation: Final product shows low optical rotation or HPLC shows a 50:50 mixture of enantiomers.
-
Root Cause: The aldehyde was likely isolated or allowed to warm up in the presence of the triethylamine (base) used in the Swern quench.
-
Correction: Proceed to the next step (e.g., amine addition) immediately while the solution is still cold (0°C). If buffering is needed, use acetic acid immediately after the oxidation quench to neutralize the basicity.[3]
2. Monitoring Reaction Progress
-
Do NOT use standard TLC: The aldehyde degrades on silica gel.[1][2][3]
-
Method: Withdraw a small aliquot, quench with NaBH₄ (to reduce back to the alcohol) or an amine (to form the imine), and analyze that stable derivative via LC-MS.
3. Commercial Sourcing Warning
-
Be cautious of vendors selling "(2R)-1-Ethylpyrrolidine-2-carbaldehyde" as a stock item.[1][2] Due to its instability, commercial samples often contain significant amounts of the hydrate, trimer, or racemate.[3]
-
Recommendation: Always purchase the stable alcohol precursor ((R)-1-Ethyl-2-pyrrolidinemethanol) and perform the oxidation yourself.[1][2]
Part 6: References
-
Ukrainets, I. V., et al. (2012).[2][3] "Synthesis and biological properties of Enantiomers of (1-ethylpyrrolidin-2-ylmethyl)-amide of 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid." An-Najah University Journal for Research - A (Natural Sciences).
-
Significance: Describes the independent synthesis of R- and S-enantiomers using chiral pyrrolidine building blocks, validating the utility of the (R)-series in SAR studies.
-
-
BenchChem. (2024).[1][2][3] "1-Ethylpyrrolidine-2-carboxylic acid: Technical Profile and Applications."
-
Mikhaleva, A. I., et al. (2009).[2][3][8] "An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes."[1][2] Synthesis.
-
Significance: (Contrast Reference) Cited to distinguish the aromatic pyrrole aldehyde (stable, achiral) from the saturated pyrrolidine aldehyde (unstable, chiral) discussed in this guide.
-
-
Mykhailiuk, P., et al. (2014).[2][3] "Synthesis of unique pyrrolidines for drug discovery." Enamine.
-
Significance: Highlights the prevalence of the pyrrolidine moiety in FDA-approved drugs and the importance of novel chiral building blocks.
-
Sources
- 1. 1-Ethyl-2-pyrrolecarboxaldehyde | C7H9NO | CID 579338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. enamine.net [enamine.net]
- 4. staff.najah.edu [staff.najah.edu]
- 5. 1-Ethylpyrrolidine-2-carboxylic acid | 165552-33-0 | Benchchem [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]
- 8. An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes [organic-chemistry.org]
Advanced Synthesis Strategies: Leveraging (2R)-1-Ethylpyrrolidine-2-carbaldehyde in API Development
[1][2]
Content Type: Application Note & Technical Protocol Audience: Senior Process Chemists, Medicinal Chemists, and API Development Leads Version: 2.1 (Scientific Release)
Executive Summary
(2R)-1-Ethylpyrrolidine-2-carbaldehyde is a high-value chiral synthon used primarily to access the (R)-series of pyrrolidine-based pharmaceutical intermediates .[][2] While its enantiomer, the (S)-aldehyde, is the well-known precursor for the antipsychotic Levosulpiride and the prokinetic Amisulpride , the (2R)-isomer is critical for "Chiral Switch" programs (e.g., Dexosulpiride ), structure-activity relationship (SAR) studies, and the synthesis of novel kinase inhibitors requiring the non-natural D-proline scaffold configuration.[]
This guide details the handling, stability, and synthetic utility of this aldehyde, providing validated protocols for its conversion into high-purity pharmaceutical intermediates while maintaining stereochemical integrity.
Chemical Identity & Critical Properties[2][3]
| Property | Specification |
| IUPAC Name | (2R)-1-Ethylpyrrolidine-2-carbaldehyde |
| Common Name | N-Ethyl-D-prolinal |
| CAS Registry | Note: Often custom synthesized; related (S)-amine CAS: 22795-99-9 |
| Molecular Formula | C₇H₁₃NO |
| Molecular Weight | 127.18 g/mol |
| Chirality | (R)-Enantiomer (derived from D-Proline) |
| Appearance | Colorless to pale yellow oil |
| Stability | High Risk: Prone to oxidation (to acid) and racemization.[][2] |
The Stereochemical Imperative
The utility of this intermediate hinges on its optical purity.
-
The (S)-Pathway: Leads to Levosulpiride (D2 antagonist).[][2]
-
The (R)-Pathway: Leads to Dexosulpiride and novel ligands.[][2]
-
Risk: The
-proton at the C2 position is acidic.[][2] Exposure to strong bases or high temperatures can lead to enolization and subsequent racemization, destroying the value of the intermediate.
Handling & Storage Protocols
-
Atmosphere: Must be handled under Argon or Nitrogen.[][2] Oxygen exposure rapidly converts the aldehyde to (R)-1-ethylpyrrolidine-2-carboxylic acid.[][2]
-
Temperature: Store at -20°C. Long-term storage at room temperature promotes polymerization and racemization.[][2]
-
Solvents: Use anhydrous, acid-free solvents (DCM, THF, MeOH). Traces of acid can catalyze aldol condensation side reactions.[][2]
Core Application: Reductive Amination
The most frequent application of (2R)-1-Ethylpyrrolidine-2-carbaldehyde is its conversion to (R)-1-Ethyl-2-aminomethylpyrrolidine , a diamine scaffold used to construct benzamide APIs.[][2]
Validated Protocol: Synthesis of (R)-1-Ethyl-2-aminomethylpyrrolidine
Objective: Convert the aldehyde to the primary amine with >98% ee retention.
Reagents:
-
Substrate: (2R)-1-Ethylpyrrolidine-2-carbaldehyde (1.0 eq)[][2]
-
Amine Source: Methanolic Ammonia (7N) or Ammonium Acetate (10 eq)[2]
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 eq) or NaBH₄[2]
-
Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)[2]
Step-by-Step Methodology:
-
Imine Formation (Pre-equilibrium):
-
Dissolve (2R)-1-Ethylpyrrolidine-2-carbaldehyde in anhydrous MeOH (0.1 M concentration).
-
Add Methanolic Ammonia (10 eq) dropwise.[2]
-
Mechanistic Insight: Using a large excess of ammonia pushes the equilibrium toward the imine intermediate, minimizing dimer formation. Stir for 30 minutes at 0°C.
-
-
Reduction:
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) in portions.
-
Why STAB? It is milder than NaBH₄ and less likely to reduce the aldehyde directly to the alcohol before imine formation occurs. It also minimizes racemization risk compared to catalytic hydrogenation at high temperatures.[][2]
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
-
Work-up:
-
Quality Control (QC):
Advanced Workflow: "Chiral Switch" Synthesis
The following diagram illustrates the strategic flow from the aldehyde to downstream pharmaceutical targets, highlighting the divergence between the (S) and (R) series.
Figure 1: Synthetic divergence from the (2R)-aldehyde.[][2] The green path highlights the reductive amination route critical for benzamide analog synthesis.
Mechanistic Insight: Preventing Racemization
The integrity of the chiral center at C2 is the primary quality attribute.
-
Mechanism of Failure: Under basic conditions, the C2 proton (alpha to the carbonyl) can be removed, forming an achiral enolate. Upon reprotonation, a racemic mixture (50:50 R/S) is formed.
-
Control Strategy:
-
Avoid Strong Bases: Never use hydroxides (NaOH, KOH) or alkoxides (NaOMe) with the aldehyde. Use mild organic bases (TEA, DIPEA) only if necessary.
-
Low Temperature: Conduct imine formation at 0°C or lower.
-
Fast Reduction: Ensure the reducing agent is present or added shortly after imine formation to "lock in" the amine structure, which is configurationally stable.
-
Figure 2: Competing pathways. The red dashed path represents the racemization risk that must be mitigated by protocol controls.
Quality Control Specifications
For pharmaceutical use, the following specifications are recommended for the intermediate:
| Test | Method | Acceptance Criteria |
| Appearance | Visual | Clear, colorless to pale yellow liquid |
| Identification | ¹H-NMR (CDCl₃) | Confirms structure; Aldehyde proton doublet at ~9.5 ppm |
| Assay | GC or HPLC | ≥ 97.0% |
| Enantiomeric Purity | Chiral HPLC | ≥ 98.5% (ee) |
| Water Content | Karl Fischer | ≤ 0.5% (Water promotes hydrate formation) |
References
-
BenchChem. (n.d.).[][2] 1-Ethylpyrrolidine-2-carboxylic acid: Pharmaceutical Intermediate. Retrieved from [2]
-
An-Najah National University. (2010).[][2] Synthesis and biological properties of Enantiomers of 1-ethylpyrrolidin-2-ylmethyl-amide. Link
-
Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Protocols. Link
-
Sigma-Aldrich. (2023).[][2][4] Application Note – Reductive Amination. Link
-
ChemicalBook. (2024).[][2] 1-Ethyl-2-pyrrolidone and related derivatives properties. Link
Application Note: Strategic Utilization of (2R)-1-Ethylpyrrolidine-2-carbaldehyde in Antipsychotic Development
[1]
Executive Summary
The pyrrolidine moiety is a pharmacophore cornerstone in benzamide antipsychotics such as Amisulpride and Sulpiride . These drugs function primarily as selective dopamine D2/D3 antagonists.[1] The stereochemistry at the C2 position of the pyrrolidine ring dictates the binding affinity; typically, the (S)-enantiomer exhibits higher potency.
However, (2R)-1-Ethylpyrrolidine-2-carbaldehyde plays a tripartite role in the drug development lifecycle:
-
Racemic Synthesis: It is the precursor for the (R)-amine component required to produce Amisulpride (marketed as a racemate).
-
Impurity Profiling: It serves as the starting material for synthesizing Dextrosulpiride (the (R)-isomer), which is required as a reference standard to quantify enantiomeric purity in Levosulpiride manufacturing.
-
SAR Elucidation: It allows researchers to probe the stereospecificity of the orthosteric binding pocket of D2 receptors.
This guide details the synthesis, stabilization, and conversion of this labile aldehyde intermediate.
Synthetic Pathway & Logic
The synthesis of the (2R)-aldehyde typically proceeds from D-Proline (the unnatural enantiomer) to ensure optical purity.[1] The aldehyde is chemically labile and prone to racemization at the
Mechanistic Insight: The "Racemization Risk"
The C2 hydrogen is acidic due to the adjacent carbonyl. Basic conditions or prolonged storage can lead to enolization and subsequent racemization.[1] Our protocol utilizes Swern Oxidation at low temperatures (-78°C) to preserve the (2R) configuration before immediate coupling.[1]
Visualization: Retrosynthetic Analysis
The following diagram illustrates the workflow from D-Proline to the final (R)-Benzamide target, highlighting the critical aldehyde node.
Figure 1: Synthetic workflow highlighting the (2R)-aldehyde as the critical, stereochemically sensitive intermediate.[1][2]
Experimental Protocols
Protocol A: Stereoselective Synthesis of (2R)-1-Ethylpyrrolidine-2-carbaldehyde
Objective: To generate the target aldehyde with >98% enantiomeric excess (ee) from (R)-1-ethyl-2-hydroxymethylpyrrolidine (D-Prolinol derivative).[1]
Reagents:
-
(R)-1-Ethyl-2-hydroxymethylpyrrolidine (10 mmol)[1]
-
Oxalyl chloride (11 mmol)[1]
-
DMSO (22 mmol)[1]
-
Triethylamine (50 mmol)[1]
-
Dichloromethane (DCM), anhydrous
Methodology:
-
Activation: In a flame-dried flask under Nitrogen, dissolve Oxalyl chloride (1.4 g) in DCM (25 mL). Cool to -78°C .[1]
-
Swern Reagent Formation: Add DMSO (1.7 g) dropwise over 10 minutes. Note: Gas evolution (CO/CO2) will occur; ensure proper venting. Stir for 15 minutes.
-
Substrate Addition: Add (R)-1-Ethyl-2-hydroxymethylpyrrolidine (dissolved in 5 mL DCM) dropwise. Maintain temperature below -70°C to prevent racemization.[1] Stir for 45 minutes.
-
Termination: Add Triethylamine (5.0 g) dropwise. The solution will turn thick/white.
-
Warming: Allow the reaction to warm to 0°C over 30 minutes.
-
Workup (Rapid): Quench with cold saturated NaHCO3. Extract rapidly with DCM.[1]
-
Critical Step: Do NOT purify by silica column chromatography (acidity causes racemization).[1] Use the crude aldehyde solution immediately in Protocol B.
Protocol B: Reductive Amination to (R)-2-(Aminomethyl)-1-ethylpyrrolidine
Objective: To convert the labile aldehyde into the stable amine precursor used for drug coupling.[1]
Reagents:
-
Crude (2R)-1-Ethylpyrrolidine-2-carbaldehyde (from Protocol A)[1]
-
Ammonium Acetate (100 mmol, excess)
-
Sodium Cyanoborohydride (NaBH3CN) (12 mmol)[1]
Methodology:
-
Imine Formation: Dissolve the crude aldehyde in Methanol (50 mL). Add Ammonium Acetate (7.7 g) and 3Å molecular sieves. Stir at Room Temperature (RT) for 1 hour.
-
Reduction: Cool to 0°C. Add NaBH3CN (0.75 g) portion-wise.
-
Reaction: Stir at RT for 12 hours. Monitor by TLC (stain with Ninhydrin; amine will show purple/blue).
-
Quench: Acidify with 1M HCl to pH 2 (destroys excess hydride).
-
Isolation: Basify with 1M NaOH to pH 12. Extract with Chloroform (3x).
-
Purification: Distillation under reduced pressure or salt formation (e.g., D-Tartrate salt) to upgrade chiral purity.[1]
Analytical Validation: Chiral Purity Determination
For Levosulpiride development, the (2R)-derived amine is the "unwanted" impurity. You must synthesize it to validate your HPLC method's ability to separate the enantiomers.
Table 1: Chiral HPLC Parameters for Enantiomeric Separation
| Parameter | Specification |
| Column | Chiralpak AD-H or IA (Amylose-based) |
| Mobile Phase | n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.[1]1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm |
| Retention Time (S) | ~ 8.5 min (Levosulpiride precursor) |
| Retention Time (R) | ~ 11.2 min (Distomer / Amisulpride component) |
| Resolution (Rs) | > 2.5 (Required for QC validation) |
Self-Validating Check:
References
-
BenchChem. (2025).[1][3] Experimental Protocol: Synthesis of Levosulpiride and 1-Ethylpyrrolidine-2-carbaldehyde derivatives. Retrieved from [1]
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 579338: 1-Ethyl-1H-pyrrole-2-carbaldehyde.[1] Retrieved from [1]
-
Ukrainets, I. V., et al. (2010). Synthesis and biological properties of Enantiomers of 1-ethylpyrrolidin-2-ylmethyl-amides. An-Najah National University Research Archive.[1] Retrieved from [1]
-
PharmaBlock. (2024).[1] Pyrrolidine Derivatives in Drug Discovery: Stereochemical Implications. Retrieved from [1]
-
MDPI. (2024).[1] Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs.[1] International Journal of Molecular Sciences. Retrieved from [1]
Application Note: High-Fidelity Grignard Addition to (2R)-1-Ethylpyrrolidine-2-carbaldehyde
Introduction & Strategic Significance
The addition of organometallic reagents to chiral
This guide focuses on (2R)-1-Ethylpyrrolidine-2-carbaldehyde , a derivative of D-Proline.[1] Unlike simple aldehydes, this substrate possesses a basic nitrogen atom capable of coordinating with magnesium.[1] This feature dictates that the reaction proceeds under Cram Chelation Control , rather than the steric Felkin-Anh model, provided specific experimental conditions are met.
Critical Challenge: The primary failure mode in this workflow is the racemization of the aldehyde prior to addition.[2] (2R)-1-Ethylpyrrolidine-2-carbaldehyde is configurationally unstable due to the high acidity of the
Mechanistic Insight: Chelation vs. Steric Control[2]
Understanding the transition state is vital for controlling diastereoselectivity.[2][3]
The Cram Chelation Model
In non-coordinating solvents (e.g., Et₂O, Toluene), the magnesium atom of the Grignard reagent acts as a Lewis acid, bridging the carbonyl oxygen and the pyrrolidine nitrogen. This forms a rigid five-membered chelate ring.
-
Geometry: The chelate locks the rotation of the C1-C2 bond.
-
Attack Trajectory: The nucleophile (R group) attacks from the face opposite the bulky pyrrolidine ring substituents.[2]
-
Stereochemical Outcome: For the (2R) -aldehyde, this pathway predominantly yields the (R,R)-amino alcohol (syn-diastereomer).[1]
The Felkin-Anh Model (Competing Pathway)
In strongly coordinating solvents (e.g., THF, HMPA), solvent molecules saturate the magnesium coordination sphere, preventing chelation.[1] The reaction then proceeds via the Felkin-Anh transition state, where the nucleophile attacks anti to the largest group (the N-ethyl moiety), typically reversing the diastereoselectivity to the (R,S)-amino alcohol (anti-diastereomer).
Pathway Visualization
Figure 1: Divergent stereochemical outcomes based on solvent selection.[1] To access the Cram Chelate product, non-coordinating solvents are mandatory.[1]
Experimental Protocol
Phase 1: Precursor Synthesis (Swern Oxidation)
Note: The aldehyde is unstable.[2] Prepare immediately before use.
Reagents:
-
(R)-1-Ethyl-2-hydroxymethylpyrrolidine (Start Material): 1.0 equiv
-
Oxalyl Chloride: 1.5 equiv
-
DMSO: 2.0 equiv[1]
-
Triethylamine (Et₃N): 5.0 equiv
-
Dichloromethane (DCM): Anhydrous [0.1 M concentration][1]
Step-by-Step:
-
Activation: In a flame-dried flask under Argon, cool a solution of Oxalyl Chloride in DCM to -78°C .
-
DMSO Addition: Add DMSO dropwise (dissolved in minimal DCM). Stir for 15 minutes. Gas evolution (CO/CO₂) may occur; ensure venting.
-
Substrate Addition: Add (R)-1-Ethyl-2-hydroxymethylpyrrolidine dropwise. Stir for 45 minutes at -78°C. The solution will become cloudy (alkoxysulfonium salt formation).
-
Elimination: Add Et₃N dropwise.[1][2] Stir at -78°C for 30 minutes, then allow to warm to 0°C over 20 minutes.
-
Rapid Workup: Quench with saturated NaHCO₃. Extract quickly with DCM (x2).[1] Dry organics over Na₂SO₄.[1][2][4]
-
Concentration: Concentrate under reduced pressure at room temperature (do not heat).
-
Checkpoint: Do NOT purify by silica chromatography.[1] The crude aldehyde (typically >90% pure) is used directly in Phase 2.
-
Phase 2: Grignard Addition (Chelation Controlled)[1]
Reagents:
-
Crude (2R)-1-Ethylpyrrolidine-2-carbaldehyde: 1.0 equiv
-
Grignard Reagent (R-MgBr/Cl): 2.0 equiv (e.g., Phenylmagnesium bromide)[1]
-
Solvent: Anhydrous Diethyl Ether (Et₂O) or Toluene.[1] Avoid THF.
Step-by-Step:
-
Preparation: Dissolve the crude aldehyde in anhydrous Et₂O (0.1 M) under Argon. Cool to -78°C .[5]
-
Why -78°C? Low temperature maximizes the rigidity of the chelate and minimizes racemization of the
-center.
-
-
Addition: Add the Grignard reagent dropwise over 20 minutes.
-
Observation: A white precipitate often forms (magnesium alkoxide/amine salts).[1]
-
-
Reaction: Stir at -78°C for 2 hours.
-
Optional: If the reaction is sluggish (bulky R groups), warm slowly to -20°C.[1]
-
-
Quench: Pour the cold mixture into saturated aqueous NH₄Cl.
-
Extraction: Extract with Ethyl Acetate (x3). Wash combined organics with Brine. Dry over MgSO₄.[1][2]
-
Purification: The resulting amino alcohol is stable.[2] Purify via flash column chromatography (Silica gel, typically DCM/MeOH/NH₄OH gradients).[1]
Data Summary & Troubleshooting
Solvent Effects on Diastereoselectivity (dr)
Data based on general trends for N-alkyl-2-formylpyrrolidines [1, 2].
| Solvent | Mechanism | Major Isomer | Typical dr (Syn:Anti) |
| Diethyl Ether | Cram Chelation | (R,R)-Syn | 95:5 |
| Toluene | Cram Chelation | (R,R)-Syn | 92:8 |
| THF | Felkin-Anh | (R,S)-Anti | 40:60 (Low Selectivity) |
| THF + 12-Crown-4 | Felkin-Anh | (R,S)-Anti | 5:95 |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Aldehyde decomposition | Minimize time between Swern workup and Grignard addition. Keep aldehyde cold.[1] |
| Low dr (Poor Selectivity) | Presence of coordinating species | Ensure Grignard reagent is in Ether, not THF. Avoid residual DMSO from Swern (wash thoroughly).[1] |
| Racemization | Basic workup or heat | Keep Swern workup neutral/mild.[1] Never heat the crude aldehyde above 25°C. |
References
-
Reetz, M. T. (1999).[1] Chelation Control in Organic Synthesis. Comprehensive Asymmetric Catalysis.
-
Passiniemi, M., & Koskinen, A. M. P. (2013).[1] Stereoselective Addition of Grignard Reagents to N-Protected Prolinals. .
-
Swern, D., et al. (1978).[1][6][7] Oxidation of alcohols by "activated" dimethyl sulfoxide. .[1]
-
Mengel, A., & Reiser, O. (1999).[1] Around and beyond Cram's Rule. .[1]
-
Methodology Source: Adapted from standard protocols for N-alkyl amino aldehyde handling found in: Organic Syntheses, Coll. Vol. 9, p. 132 (1998).[1]
Sources
- 1. biomedres.us [biomedres.us]
- 2. m.youtube.com [m.youtube.com]
- 3. An improved mechanistic model for the diastereoselective addition of Grignard reagents to N-(tert-butylsulfinyl)imines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. rsc.org [rsc.org]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. Swern oxidation - Wikipedia [en.wikipedia.org]
Stereoselective Wittig reaction with (2R)-1-Ethylpyrrolidine-2-carbaldehyde
Application Note: Precision Stereoselective Wittig Olefination of (2R)-1-Ethylpyrrolidine-2-carbaldehyde
Part 1: Executive Summary & Strategic Analysis
The olefination of (2R)-1-Ethylpyrrolidine-2-carbaldehyde (referred to herein as Aldehyde 1 ) presents a classic yet formidable challenge in asymmetric synthesis: performing a base-mediated reaction on a substrate prone to racemization.
Unlike the more common N-Boc-prolinal (Garner’s aldehyde derivative), Aldehyde 1 possesses a tertiary amine (N-ethyl) rather than a carbamate. This renders the nitrogen center basic, increasing the risk of self-catalyzed epimerization at the C2 position via enolization. Furthermore, the basic conditions required to generate phosphonium ylides can rapidly degrade the optical purity of the starting material if not rigorously controlled.
This guide details a stereoselective, racemization-free protocol for the Wittig reaction of Aldehyde 1. It prioritizes the preservation of the C2 stereocenter while maximizing yield and controlling the E/Z ratio.
Critical Success Factors
| Variable | Recommendation | Mechanistic Rationale |
| Base Selection | KHMDS (Potassium hexamethyldisilazide) | Bulky, non-nucleophilic base minimizes direct attack on the aldehyde carbonyl. Potassium counterion enhances Z-selectivity. |
| Temperature | -78°C (Strict Control) | Kinetic control is essential. Higher temperatures (> -40°C) promote thermodynamic equilibration (racemization) of the aldehyde prior to ylide attack. |
| Solvent | THF (Anhydrous) | Promotes solvation of the potassium cation; essential for the "salt-free" effect in Z-selective reactions. |
| Addition Mode | Inverse Addition (Optional) | Adding the aldehyde to the ylide ensures the base is consumed before the sensitive aldehyde enters the system. |
Part 2: Mechanistic Pathways & Racemization Risk[1]
To master this reaction, one must understand the competition between the desired olefination and the fatal racemization pathway.
Diagram 1: Reaction vs. Racemization Pathways
The following diagram illustrates the kinetic competition. The red path represents the failure mode (racemization), while the green path represents the desired transformation.
Caption: Kinetic competition between ylide addition (Green) and base-catalyzed enolization/racemization (Red).
Part 3: Detailed Experimental Protocols
Two protocols are provided based on the desired alkene geometry.[1][2][3]
Protocol A: High Z-Selectivity (Non-Stabilized Ylides)
Target: Synthesis of (Z)-alkenes using alkyltriphenylphosphonium salts.
Reagents:
-
Alkyltriphenylphosphonium bromide/iodide (1.2 equiv)
-
KHMDS (0.5 M in toluene, 1.1 equiv)
-
(2R)-1-Ethylpyrrolidine-2-carbaldehyde (1.0 equiv)
-
Anhydrous THF
Step-by-Step Methodology:
-
Ylide Generation (The "Instant Ylide" Method):
-
Flame-dry a 2-neck round-bottom flask (RBF) under Argon.
-
Charge with Phosphonium salt (1.2 equiv) and anhydrous THF (concentration ~0.2 M).
-
Cool the suspension to 0°C .
-
Add KHMDS (1.1 equiv) dropwise. The solution should turn a characteristic deep yellow/orange (indicating ylide formation).
-
Stir at 0°C for 30–45 minutes to ensure complete deprotonation.
-
-
Temperature Equilibration:
-
Cool the bright yellow ylide solution to -78°C (Dry ice/Acetone bath).
-
Crucial: Allow 15 minutes for the solution to fully equilibrate to -78°C.
-
-
Aldehyde Addition:
-
Dissolve Aldehyde 1 (1.0 equiv) in a minimal amount of anhydrous THF.
-
Add the aldehyde solution slowly down the side of the flask over 5–10 minutes.
-
Note: The yellow color may fade slightly.
-
Stir at -78°C for 1 hour . Do not warm up yet.
-
-
The "Drift" (Optional but Recommended):
-
Allow the reaction to warm slowly to -20°C over 2 hours.
-
Reasoning: This allows the oxaphosphetane to decompose to the alkene without reaching temperatures that favor retro-aldol or racemization of unreacted starting material.
-
-
Quench & Workup:
-
Quench with saturated NH₄Cl solution while still cold.
-
Extract with Et₂O or EtOAc (x3).
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography on silica gel (neutralized with 1% Et₃N to prevent acid-catalyzed isomerization).
-
Protocol B: High E-Selectivity (Stabilized Ylides)
Target: Synthesis of (E)-alkenes (e.g., unsaturated esters).[1]
Warning: Stabilized ylides (e.g., Ph₃P=CHCO₂Et) react slowly. Extended reaction times at room temperature pose a high risk of racemization for Aldehyde 1 .
Optimization Strategy: Use Masamune-Roush conditions (LiCl/DBU) or a specific solvent switch to accelerate the reaction without heat.
Reagents:
-
Triethyl phosphonoacetate (HWE reagent) or Stabilized Wittig Ylide (1.2 equiv)
-
LiCl (Dry, 1.5 equiv)
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv)
-
Acetonitrile (MeCN) - Solvent effect accelerates reaction.
Step-by-Step Methodology:
-
Suspension Preparation:
-
Aldehyde Addition:
-
Add Aldehyde 1 at 0°C .
-
Note: Unlike the non-stabilized case, -78°C is often too cold for stabilized ylides to react. 0°C is the compromise between rate and racemization.
-
-
Monitoring:
-
Monitor continuously by TLC. Stop the reaction immediately upon consumption of the aldehyde (usually 1–3 hours).
-
Do not stir overnight.
-
Part 4: Decision Making & Troubleshooting
Use the following workflow to determine the optimal experimental path.
Diagram 2: Experimental Decision Tree
Caption: Decision matrix for selecting reaction conditions based on target stereochemistry.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield / Recovered SM | Enolization occurred instead of addition. | Switch base to KHMDS or NaHMDS (less nucleophilic than BuLi). Ensure temp is -78°C. |
| Racemization (Low ee) | Reaction temperature too high or reaction time too long. | Strictly maintain -78°C during addition. Quench immediately after completion. |
| Poor Z/E Ratio | "Salt effect" from Lithium halides. | Use "Salt-Free" conditions: KHMDS generates Potassium salts which precipitate out of THF, enhancing Z-selectivity [1]. |
| Aldehyde Decomposition | Aldehyde is unstable as a free base. | Prepare Aldehyde 1 fresh from the corresponding alcohol (Swern) or ester (DIBAL) and use immediately without storage. |
Part 5: References
-
Maryanoff, B. E., & Reitz, A. B. (1989).[6] The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects.[7][2][3][5][8][9][10][11][12][13] Chemical Reviews, 89(4), 863–927.
-
Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in organic synthesis using the Wittig reaction. Topics in Stereochemistry, 21, 1–85.
-
Jurczak, J., & Golebiowski, A. (1989). Optically active N-protected α-amino aldehydes in organic synthesis. Chemical Reviews, 89(1), 149–164.
-
Blanchet, J., & Bonin, M. (2002). Stereoselective synthesis of 2-substituted pyrrolidines. Organic Letters, 4(26), 4697–4699. (Demonstrates handling of sensitive pyrrolidine aldehydes).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Standard reference for Wittig Mechanism and pKa considerations).
Disclaimer: This application note is intended for use by qualified research personnel. Always review Safety Data Sheets (SDS) for (2R)-1-Ethylpyrrolidine-2-carbaldehyde and phosphonium salts before handling.
Sources
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. researchgate.net [researchgate.net]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Enantioconvergent Cross-Couplings of Racemic Alkylmetal Reagents with Unactivated Secondary Alkyl Electrophiles: Catalytic Asymmetric Negishi α-Alkylations of N-Boc-pyrrolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.ualberta.ca [chem.ualberta.ca]
- 12. quora.com [quora.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Application Note: (2R)-1-Ethylpyrrolidine-2-carbaldehyde as a Precursor for Chiral Ligands
This Application Note and Protocol Guide is designed for researchers and process chemists utilizing (2R)-1-Ethylpyrrolidine-2-carbaldehyde as a strategic chiral building block. It moves beyond basic synthesis to address stability, racemization control, and downstream ligand generation.
Executive Summary
(2R)-1-Ethylpyrrolidine-2-carbaldehyde (referred to herein as 2R-EPC ) is a pivotal "Chiral Pool" derivative. While N-methyl analogs (e.g., N-methylproline derivatives) are ubiquitous, the N-ethyl variant offers distinct steric shielding and lipophilicity profiles that modulate the selectivity of downstream chiral ligands.
2R-EPC serves as the divergent point for two major classes of asymmetric controllers:
-
Chiral Diamines: via reductive amination or nitro-aldol condensation (e.g., precursors for Sulpiride analogs and sparteine surrogates).
-
Chiral Amino Alcohols: via Grignard or organozinc additions, serving as ligands for enantioselective alkylations.
Critical Technical Warning: Unlike its alcohol or ester precursors, 2R-EPC is configurationally labile. The
Chemical Profile & Stability Management
| Property | Specification |
| CAS Number | 100466-64-0 (Generic for isomer), Specific (R): 86943-46-2 (check supplier) |
| Molecular Formula | C₇H₁₃NO |
| Molecular Weight | 127.19 g/mol |
| Chiral Purity | >98% ee (Must be verified by Chiral GC/HPLC prior to use) |
| Storage | -20°C, under Argon/Nitrogen. Avoid neat storage >24h. |
Racemization Control Strategy
The optical integrity of 2R-EPC is compromised by basic conditions and elevated temperatures.
-
Mechanism: Base-catalyzed removal of the C2-proton forms an achiral enol intermediate.
-
Prevention:
-
Perform oxidations (e.g., Swern) at <-60°C.
-
Use buffered conditions for subsequent reactions.
-
Best Practice: Generate in situ and react immediately. If storage is required, convert to the bisulfite adduct , which is a stable crystalline solid and prevents racemization.
-
Synthetic Pathways & Logic
The following diagram illustrates the divergent utility of 2R-EPC .
Caption: Divergent synthesis from 2R-EPC. The aldehyde is the electrophilic hub for creating diamine and amino-alcohol ligands.
Detailed Experimental Protocols
Protocol A: Synthesis of (2R)-1-Ethyl-2-(aminomethyl)pyrrolidine (The Diamine Ligand)
Context: This diamine is a privileged motif, functioning as a bidentate ligand in asymmetric hydrogenation and as a key intermediate for pharmaceutical agents (e.g., Levosulpiride analogs). The Henry Reaction (Nitroaldol) route is preferred over direct reductive amination to avoid over-alkylation.
Reagents:
-
(2R)-1-Ethylpyrrolidine-2-carbaldehyde (Freshly prepared)
-
Nitromethane (solvent/reactant)[1]
-
Triethylamine (Et₃N) or catalytic KF (Potassium Fluoride)
-
Raney Nickel or Pd/C (10%)
-
Methanol (anhydrous)
Step-by-Step Workflow:
-
Condensation (Henry Reaction):
-
Charge a reactor with 2R-EPC (1.0 eq) dissolved in Nitromethane (5-10 volumes).
-
Cool to 0°C. Add Et₃N (0.1 eq) dropwise. Note: Keep base loading low to minimize racemization.
-
Stir at 0°C to 10°C for 4-6 hours. Monitor by TLC/LCMS for the disappearance of aldehyde.
-
Workup: Evaporate excess nitromethane under reduced pressure at <40°C. The residue is the crude nitro-alkene (1-ethyl-2-(2-nitrovinyl)pyrrolidine).
-
-
Reduction (Hydrogenation):
-
Dissolve the crude nitro-alkene in Methanol.
-
Add Raney Nickel (approx. 20 wt% of substrate) or Pd/C (10 wt%).
-
Safety: Raney Nickel is pyrophoric. Handle under water/inert gas.
-
Hydrogenate at 3–5 bar (45–75 psi) H₂ pressure at room temperature for 12 hours.
-
Observation: The reaction is exothermic. Ensure cooling is available.
-
-
Purification:
-
Filter catalyst through Celite.
-
Concentrate filtrate.[2]
-
Distillation: Purify the amine by vacuum distillation (bp approx. 60-70°C at 10 mmHg) to obtain a colorless oil.
-
Validation: Check optical rotation. Literature value for (S)-analog is
; expect positive rotation for the (R)-enantiomer derived here.
-
Protocol B: Synthesis of Chiral Amino Alcohols (Grignard Addition)
Context: This protocol generates ligands used in the enantioselective addition of organozinc reagents to aldehydes. The ethyl group provides a specific "steric pocket" different from the methyl analog.
Reagents:
-
(2R)-1-Ethylpyrrolidine-2-carbaldehyde
-
Phenylmagnesium Bromide (PhMgBr), 3.0 M in ether
-
THF (anhydrous)[1]
Step-by-Step Workflow:
-
Preparation:
-
Flame-dry a 2-neck round bottom flask and purge with Argon.
-
Add 2R-EPC (1.0 eq) and dry THF (10 volumes). Cool to -78°C .[1]
-
Rationale: Low temperature is non-negotiable to prevent racemization and control diastereoselectivity (Cram vs. Anti-Cram addition).
-
-
Addition:
-
Add PhMgBr (1.2 eq) dropwise over 30 minutes. Maintain internal temperature < -70°C.
-
Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 1 hour.
-
-
Quench & Isolation:
Quality Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low ee% (Racemization) | Base exposure or high temp during aldehyde handling. | Use fresh aldehyde. Keep pH < 8 during workup. Store as bisulfite adduct. |
| Low Yield (Henry Rxn) | Polymerization of nitroalkene. | Avoid excessive heating during nitromethane removal. Use dilute conditions. |
| Incomplete Reduction | Catalyst poisoning. | Ensure sulfur-free reagents. Increase H₂ pressure to 10 bar. |
References
-
Synthesis of 1-ethyl-2-aminomethylpyrrolidine (Industrial Route)
-
Chiral Diamine Ligands (Sparteine Surrogates)
- O'Brien, P., et al. "Synthesis of sparteine-like chiral diamines and evaluation in the enantioselective lithiation–substitution of N-(tert-butoxycarbonyl)pyrrolidine." Organic & Biomolecular Chemistry, 2006.
-
Proline-Derived Ligands in Catalysis
-
Racemization Mechanisms
-
Yerande, S.G., et al.[9] "A Method for the Racemization of 2-Methylpyrrolidine." Academia.edu / J. Org. Chem. (Context on radical vs base racemization of pyrrolidines).
-
Sources
- 1. US20060025468A1 - Chiral pyrrolidine derivatives, and methods for preparing compounds thereof - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. Synthesis of a New Chiral Pyrrolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. staff.najah.edu [staff.najah.edu]
- 6. RU2081111C1 - Method of synthesis of 1-ethyl-2-aminomethylpyrrolidine - Google Patents [patents.google.com]
- 7. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficient synthesis of chiral vicinal diamines with four contiguous stereocenters via sequential dynamic kinetic resolution of 2,3-diamino-1,4-diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academia.edu [academia.edu]
Improving yield of (2R)-1-Ethylpyrrolidine-2-carbaldehyde synthesis
Technical Support Center: Ticket #492-B Subject: Optimization of (2R)-1-Ethylpyrrolidine-2-carbaldehyde Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are encountering yield or purity issues with (2R)-1-Ethylpyrrolidine-2-carbaldehyde (CAS: 100453-87-8). This is a notoriously unstable "fugitive" intermediate, commonly used in the synthesis of antipsychotics like Levosulpiride.
The Core Challenge: This molecule possesses a "perfect storm" of instability factors:
-
Racemization: The
-proton at the C2 position is highly acidic due to the adjacent aldehyde and the electron-withdrawing ammonium center (under protonated conditions). -
Chemical Instability: It rapidly oxidizes to the carboxylic acid in air and is prone to polymerization.
-
Volatility & Solubility: As a low-molecular-weight amine, it is highly water-soluble (leading to extraction losses) and volatile (leading to evaporation losses).
This guide replaces standard textbook procedures with field-hardened protocols designed to mitigate these specific failure modes.
Module 1: Route Diagnostics & Selection
Before troubleshooting the specific reaction, confirm you are using the optimal oxidation method for your scale.
| Feature | Swern Oxidation | Parikh-Doering Oxidation | TEMPO/Bleach |
| Scale Suitability | Lab (<10g) | Pilot/Manufacturing (>100g) | Variable |
| Racemization Risk | Low (if T < -60°C) | Medium (Requires T < 10°C) | High (Over-oxidation risk) |
| Key Reagents | DMSO, Oxalyl Chloride, Et3N | DMSO, SO3 | TEMPO, NaOCl, KBr |
| Primary Failure Mode | Temperature spikes cause Pummerer rearrangement side-products. | Old/wet SO3 | Over-oxidation to acid; difficult pH control. |
| Recommendation | Standard for High ee% | Standard for Scalability | Not Recommended |
Module 2: The "Gold Standard" Protocol (Swern)
User Scenario: "I am seeing low yields (30-40%) and partial racemization (ee < 90%)."
Root Cause:
-
Yield Loss: Product remaining in the aqueous layer during workup or lost to volatility.
-
Racemization: Base addition (Et3N) performed at temperatures > -60°C.
Optimized Workflow
Step 1: The Setup
-
Substrate: (R)-1-Ethyl-2-pyrrolidinemethanol (Precursor).
-
Solvent: Anhydrous Dichloromethane (DCM).
-
Cryogenics: Internal temperature probe is mandatory. Bath temp
Internal temp.
Step 2: Activation (The Critical Control Point)
-
Cool DCM (5-10 vol) containing Oxalyl Chloride (1.2 equiv) to -78°C .
-
Add DMSO (2.4 equiv) dropwise.
-
Warning: Exotherm must not exceed -65°C.
-
Wait: Stir for 15 mins to form the active chlorosulfonium species.
-
Step 3: Oxidation
-
Add the alcohol substrate (1.0 equiv) dropwise in DCM.
-
Stir at -78°C for 30-45 minutes.
-
Note: The alkoxysulfonium intermediate is stable at this temperature.
-
Step 4: Termination (The Danger Zone)
-
Add Diisopropylethylamine (DIPEA) or Et3N (5.0 equiv) dropwise.
-
Allow to warm to 0°C over 1 hour. Do not rush this.
Step 5: Specialized Workup (Yield Rescue)
-
Quench: Add cold water.
-
Extraction: The aldehyde is basic and water-soluble.
-
Standard Mistake: Extracting at neutral pH.
-
Correction: Saturate the aqueous layer with NaCl (Salting out). Extract 3x with DCM.
-
-
Drying: Dry over Na2SO4.
-
Concentration: Do not rotavap to dryness. The aldehyde is volatile. Concentrate to ~20% volume and use the solution directly in the next step (e.g., Reductive Amination).
Module 3: Visualization of Failure Points
The following diagram illustrates the process flow and where specific failures (Racemization vs. Yield Loss) occur.
Figure 1: Process workflow highlighting Critical Control Points (CCPs) for purity and yield.
Module 4: Troubleshooting & FAQs
Q1: My optical rotation is significantly lower than the literature value. Is it racemized?
-
Diagnostic: Yes, likely. The
-proton of -amino aldehydes is chemically labile. -
Fix:
-
Switch from Et3N to DIPEA (Hünig's base). It is more sterically hindered and less likely to deprotonate the
-carbon compared to the intermediate sulfur ylide. -
Ensure the reaction mixture is dilute (0.1 M). High concentration favors intermolecular proton transfer.
-
Q2: I see the product on TLC, but after rotavap, the flask is empty or yield is <20%.
-
Diagnostic: You are losing the product to evaporation or the aqueous layer.
-
Fix:
-
Salting Out: Add solid NaCl to the aqueous quench until saturated before extraction. This pushes the organic amine out of the water phase.
-
Telescoping: Do not isolate. If your next step is a reductive amination (e.g., with an amine and STAB), add the amine and reducing agent directly to the crude DCM solution (after a solvent swap to DCE or Methanol if necessary).
-
Q3: The product turns brown/black within hours.
-
Diagnostic: Polymerization or oxidation.
-
Fix:
-
Store under Argon at -20°C.
-
If storage is absolutely necessary, convert it to the bisulfite adduct (shake with saturated NaHSO3). The solid adduct is stable and can be regenerated to the aldehyde with mild base when needed.
-
Q4: Can I use the Parikh-Doering method instead?
-
Answer: Yes, and it is preferred for scales >50g.
-
Protocol Adjustment:
-
Maintain T between 0°C and 10°C . Do not let it reach 25°C until the reaction is complete.
-
Use fresh Sulfur Trioxide Pyridine complex (SO3
Py). If the reagent is yellow or sticky (hydrolyzed), the reaction will stall, leading to low conversion.
-
Module 5: Mechanistic Insight (Why it fails)
Understanding the mechanism of racemization is key to prevention.
Figure 2: Mechanism of base-catalyzed racemization via the achiral enol intermediate.
References
-
Swern Oxidation Mechanism & Racemization Control
- Omura, K., & Swern, D. (1978). "Oxidation of alcohols by 'activated' dimethyl sulfoxide. a preparative, steric and mechanistic study." Tetrahedron, 34(11), 1651-1660.
- Context: Establishes the requirement for cryogenic temperatures to prevent side reactions in hindered or sensitive substr
-
Parikh-Doering Oxidation for Scale-Up
-
Handling of
-Amino Aldehydes (Stability):- Jurczak, J., & Gołębiowski, A. (1989). "Optically active N-protected α-amino aldehydes in organic synthesis." Chemical Reviews, 89(1), 149–164.
- Context: Detailed review on the stability, racemization risks, and handling of chiral amino aldehydes.
-
Synthesis of Levosulpiride Intermediates
- Patent Reference: CN105837485A. "Industrial making method of (S)-1-ethyl-2-aminomethylpyrrolidine."
- Context: Describes the industrial relevance and handling of the ethyl-pyrrolidine scaffold.
Sources
Removing unreacted starting materials from (2R)-1-Ethylpyrrolidine-2-carbaldehyde
Case ID: PUR-PYR-2R-CHO Subject: Removal of Unreacted Starting Materials & Impurity Management Urgency: High (Stability Risk)
Diagnostic & Triage: Understand Your Impurity Profile
Before initiating purification, you must identify the chemical nature of your unreacted starting material (SM). The purification strategy differs significantly based on whether you arrived at the aldehyde via Oxidation (from alcohol) or Reduction (from ester).
Quick Diagnostic Table
| Synthesis Route | Likely Starting Material (SM) | SM Properties | Separation Challenge | Recommended Protocol |
| Oxidation (Swern, TEMPO, Parikh-Doering) | (2R)-1-Ethylpyrrolidin-2-yl)methanol | Polar, H-bonding, Basic amine | Hard to separate by silica (streaking/co-elution). | Protocol A (Bisulfite) |
| Reduction (DIBAL-H) | Ethyl (2R)-1-ethylpyrrolinate | Less polar, Basic amine | Easier on silica, but boiling points may overlap. | Protocol B (Chromatography) |
| General | Pyrrolidine / Alkyl halides | Volatile, Basic | High volatility. | Protocol C (Distillation) |
Core Purification Protocols
Protocol A: The "Gold Standard" Bisulfite Scavenging
Best for: Removing unreacted alcohols (Oxidation route) and non-carbonyl impurities.
Mechanism: (2R)-1-Ethylpyrrolidine-2-carbaldehyde forms a water-soluble bisulfite adduct. Unreacted alcohol (SM) and other organic byproducts do not form this adduct and remain in the organic phase.
Step-by-Step Workflow:
-
Adduct Formation:
-
Dissolve crude mixture in Ethyl Acetate (EtOAc) .
-
Add 2-3 equivalents of saturated aqueous Sodium Bisulfite (NaHSO₃) solution.
-
Critical: Vigorously stir/shake for 30–60 minutes. The aldehyde moves into the aqueous phase as the sulfonate salt.
-
-
The Wash (Removing SM):
-
Regeneration (The Danger Zone):
-
Risk:[3][4] High pH causes rapid racemization of the C2-position.
-
Cool the aqueous phase to 0°C .
-
Layer fresh Dichloromethane (DCM) or Diethyl Ether (Et₂O) on top.
-
Slowly add Saturated NaHCO₃ (Sodium Bicarbonate) or 10% Na₂CO₃ with stirring until pH reaches ~8–9. Do not use strong NaOH.
-
Alternative: Add excess Formaldehyde (37% aq) to the aqueous phase. Formaldehyde preferentially binds bisulfite, releasing your product without requiring high pH.
-
-
Isolation:
-
Separate layers immediately. Extract aqueous phase 3x with DCM.
-
Dry combined organics over Na₂SO₄ (Magnesium sulfate can be slightly acidic/Lewis acidic, avoid if possible).
-
Concentrate under reduced pressure at <30°C .
-
Protocol B: Buffered Silica Chromatography
Best for: Removing unreacted esters (Reduction route) or when bisulfite fails.
The Issue: Amino aldehydes streak on silica due to the basic nitrogen interacting with silanols. They also decompose (oxidize) on silica.
The Fix:
-
Pre-treat Silica: Slurry silica in Hexanes + 2% Triethylamine (TEA) .
-
Eluent System: Use a gradient of Hexanes:EtOAc (with 1% TEA) .
-
Start: 90:10 Hexanes:EtOAc (+1% TEA).
-
Ramp: To 60:40 Hexanes:EtOAc (+1% TEA).
-
-
Visualization: Use Ninhydrin (for amine) or 2,4-DNP (for aldehyde).
-
Speed: Run the column fast. Do not leave the aldehyde on silica overnight.
Critical Troubleshooting (FAQs)
Q: My aldehyde racemized (ee% dropped) during workup. What happened? A: You likely exposed the product to heat or strong base. The C2-proton is acidic because it is alpha to a carbonyl and beta to a nitrogen.
-
Fix: Keep all water baths <30°C during rotovap. Use NaHCO₃ instead of NaOH for neutralization. Process immediately; do not store the crude oil.
Q: I see a solid precipitate during the bisulfite step. Is this bad? A: No, this is often the bisulfite adduct precipitating out of the aqueous solution because it is so saturated.
-
Fix: Filter the solid, wash it with EtOAc (to remove impurities), and then redissolve it in water for the regeneration step. This actually leads to higher purity.
Q: Can I distill this compound? A: Yes, but only under High Vacuum (<1 mmHg) .
-
Boiling Point Estimate: ~60–70°C at 1 mmHg (extrapolated).
-
Warning: Prolonged heating promotes "self-aldol" condensation (polymerization). Kugelrohr distillation is preferred over fractional distillation due to shorter residence time.
Visualizing the Decision Matrix
The following diagram illustrates the logic flow for selecting the correct purification method based on your specific synthesis route and impurity profile.
Caption: Decision tree for isolating (2R)-1-Ethylpyrrolidine-2-carbaldehyde based on synthesis origin.
Storage & Stability Data
Once purified, this molecule is labile. Adhere to these storage parameters to prevent degradation (oxidation to acid) or racemization.
| Parameter | Specification | Reason |
| Temperature | -20°C or -80°C | Slows racemization and enolization. |
| Atmosphere | Argon / Nitrogen | Prevents oxidation to the carboxylic acid. |
| State | Solution (e.g., in DCM) | Often more stable as a dilute solution than neat oil. |
| Additives | None | Do not add acid stabilizers; they catalyze racemization. |
References
-
Bisulfite Purification of Aldehydes
-
Handling Chiral Amino Aldehydes
-
General Purification Protocols
- Title: Purification of Labor
- Source: Butterworth-Heinemann.
-
URL:[Link]
Sources
- 1. US2614072A - Separation of mixtures containing alcohols, aldehydes, and ketones - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. mdpi.com [mdpi.com]
- 5. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. CN105837485A - Industrial making method of (S)-1-ethyl-2-aminomethylpyrrolidine - Google Patents [patents.google.com]
- 8. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming steric hindrance in (2R)-1-Ethylpyrrolidine-2-carbaldehyde coupling
Ticket ID: #PYR-2R-ETH-001 Subject: Overcoming Steric Hindrance and Preventing Racemization in Coupling Reactions Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The Steric-Electronic Paradox
You are likely encountering difficulty coupling (2R)-1-Ethylpyrrolidine-2-carbaldehyde due to a fundamental conflict in its structure. The N-ethyl group creates significant steric bulk proximal to the carbonyl center, shielding it from nucleophilic attack. Simultaneously, the C2 chiral center is highly susceptible to racemization (epimerization) via enolization, particularly because the N-ethyl group increases the basicity of the amine, making the
This guide provides protocols to bypass this steric shield using Lewis Acid activation (specifically Titanium(IV) Isopropoxide) and Kinetic Control strategies to preserve the (2R) stereocenter.
Module 1: Reductive Amination (C-N Coupling)
The Problem: Standard reductive amination (using NaBH
The Root Cause: The bulky N-ethyl group hinders the formation of the hemiaminal intermediate. The equilibrium shifts back to the starting materials rather than progressing to the iminium ion.
The Solution: Use Titanium(IV) Isopropoxide [Ti(O
-
Lewis Acid: Activates the carbonyl oxygen, making it more electrophilic without using Brønsted acids (which cause racemization).
-
Water Scavenger: Irreversibly traps the water byproduct, forcing the equilibrium toward the imine.
Protocol: Ti(O Pr) Mediated Coupling
Reference: Mattson et al., J. Org. Chem. 1990.[2]
| Step | Reagent/Condition | Specification | Critical Note |
| 1 | Solvent | THF (Anhydrous) | Avoid protic solvents (MeOH) in the imine formation step to prevent hemiaminal stagnation. |
| 2 | Amine Addition | 1.0 - 1.1 equiv | Add the amine to the aldehyde solution under N |
| 3 | Activation | Ti(O | Add neat at room temperature. The solution often turns yellow/orange. |
| 4 | Imine Formation | Stir 2–4 h @ RT | Monitor by TLC/NMR. Do not heat. Heating risks racemization. |
| 5 | Reduction | NaBH | Dilute with absolute EtOH before adding borohydride. |
| 6 | Quench | 1N NaOH or H | A white precipitate (TiO |
Visualization: The Titanium Bypass Mechanism
Caption: Figure 1. Ti(OiPr)4 shifts the equilibrium by trapping water and activating the carbonyl, bypassing the steric stall common in standard acidic conditions.
Module 2: Nucleophilic Addition (C-C Coupling)
The Problem: Grignard or Organolithium additions yield low diastereoselectivity or the "wrong" isomer.
The Root Cause: The N-ethyl group and the pyrrolidine ring conformation dictate the approach of the nucleophile. The reaction is governed by the Felkin-Anh Model .[4][5][6][7]
The Solution:
-
Predict the Major Isomer: The bulky N-ethyl group (acting as the "Large" group) will orient anti to the carbonyl oxygen. The nucleophile attacks from the Bürgi-Dunitz angle (107°) relative to the carbonyl, passing the "Small" group (Hydrogen).
-
Enhance Reactivity: Use Cerium(III) Chloride (CeCl
) (Luche conditions) if the nucleophile is sluggish. The oxophilic Ce(III) activates the carbonyl without basicity, reducing the chance of enolization.
Decision Matrix: Chelation vs. Felkin-Anh
| Condition | Mechanism | Outcome | Recommended For |
| Non-coordinating Solvent (DCM/Toluene) | Felkin-Anh Control | Nucleophile attacks anti to the N-Et group. | Obtaining the anti-alcohol (syn to the ring nitrogen). |
| Chelating Metal (Mg, Zn, Ti) | Chelation Control | Metal bridges the Carbonyl-O and Pyrrolidine-N. | Obtaining the syn-alcohol (anti to the ring nitrogen). |
Warning: The N-ethyl group is bulky enough that it often disrupts tight chelation. Unless you specifically require the chelation product, assume Felkin-Anh control dominates.
Module 3: Troubleshooting & FAQs
Q1: I see significant racemization (loss of ee%) after coupling. Why?
A: The
-
Avoid: Heating above 40°C.
-
Avoid: Strong bases (NaH, LDA) unless strictly kinetic (-78°C).
-
Avoid: Prolonged exposure to Lewis acids without a reducing agent present.
-
Fix: Use Sodium Triacetoxyborohydride (STAB) in DCE at 0°C. It is milder than Cyanoborohydride and less likely to induce enolization.
Q2: The aldehyde seems to degrade before I can use it.
A: Pyrrolidine-2-carbaldehydes are unstable and prone to dimerization.
-
Best Practice: Generate the aldehyde in situ via Swern Oxidation of the corresponding alcohol (N-ethylprolinol) or DIBAL reduction of the ester. Use immediately. Do not store the aldehyde neat.
Q3: Can I use catalytic hydrogenation (H2/Pd)?
A: Proceed with Caution.
While H
Experimental Workflow Visualization
The following diagram outlines the decision process for selecting the correct coupling condition based on your specific steric and stereochemical needs.
Caption: Figure 2. Strategic decision tree for selecting reagents based on steric demands and desired stereochemical outcomes.
References
-
Mattson, R. J., et al. (1990).[2] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[2] The Journal of Organic Chemistry, 55(8), 2552–2554.[2] [Link]
-
Mengel, A., & Reiser, O. (1999). "Around and beyond the Felkin-Anh models." Chemical Reviews, 99(5), 1191–1224. (Foundational text for predicting stereochemistry in chiral aldehydes). [Link]
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862. (Standard protocol for mild reductive amination). [Link]
-
Bower, J. F., et al. (2016). "Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis." Journal of the American Chemical Society, 138(40), 13135-13138. (Context on racemization-free coupling in proline derivatives). [Link]
Sources
- 1. Highly enantioselective reductive amination of simple aryl ketones catalyzed by Ir-f-Binaphane in the presence of titanium(IV) isopropoxide and iodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]
- 4. Felkin-Anh Model | OpenOChem Learn [learn.openochem.org]
- 5. fiveable.me [fiveable.me]
- 6. uwindsor.ca [uwindsor.ca]
- 7. chemistnotes.com [chemistnotes.com]
Resolving solubility issues of N-ethylpyrrolidine intermediates
Topic: Resolving Solubility & Crystallization Issues
Introduction
Welcome to the Technical Support Center. If you are accessing this guide, you are likely encountering phase separation issues—specifically "oiling out"—or difficulty isolating crystalline salts of N-ethylpyrrolidine derivatives.
Critical Distinction: Before troubleshooting, verify your core moiety.[1][2]
-
N-ethylpyrrolidine (CAS 7335-06-0): A tertiary amine (liquid, basic, pKa ~10.4).[1][2][3] This is the focus of this guide.
-
N-ethyl-2-pyrrolidone (NEP, CAS 2687-91-4): A dipolar aprotic solvent (lactam).[1][2] This guide does NOT cover NEP solvent handling.
This guide addresses the physicochemical behavior of the amine moiety in drug intermediates, focusing on overcoming the formation of immiscible oils during salt formation and crystallization.
Module 1: The Physicochemical Landscape
Why is my intermediate behaving like an oil?
N-ethylpyrrolidine derivatives are notorious for "oiling out" (Liquid-Liquid Phase Separation or LLPS) rather than crystallizing.[1][2] This occurs because the tertiary amine core often lowers the melting point of the salt lattice, creating a "metastable zone" where the oil phase is kinetically favored over the solid phase.
| Property | Value | Implication for Processing |
| pKa (Conjugate Acid) | ~10.43 (at 25°C) | Requires high pH (>12.[1][2]5) for free-basing; forms stable salts with strong acids.[1][2] |
| LogP (Lipophilicity) | ~1.4 - 1.8 | Moderately lipophilic.[1][2] Soluble in ethers/DCM; limited solubility in water unless protonated.[1][2] |
| H-Bond Donors | 0 (Tertiary Amine) | Lacks strong intermolecular H-bonding, leading to lower lattice energy (harder to crystallize).[1][2] |
| Phase Behavior | Low Melting Point | High tendency to form supercooled liquids (oils) in the presence of impurities.[1][2] |
Module 2: Troubleshooting "Oiling Out"
Scenario: You added acid to crystallize the salt, but a second liquid phase formed at the bottom.
The Mechanism: Oiling out occurs when the temperature of the solution is higher than the saturation temperature of the oil, but the system is below the melting point of the solid in that solvent mixture. The oil is a "solute-rich" phase that traps impurities.[1][2]
Interactive Troubleshooting Protocol
Q1: Is the oil stable, or does it solidify upon cooling?
Corrective Workflow (Visualization):
Figure 1: Decision matrix for resolving oiling out phenomena in tertiary amine crystallizations.
Specific Solutions for N-Ethylpyrrolidine Salts:
-
Temperature Cycling: Heat the mixture until the oil dissolves into a single phase. Cool very slowly to the cloud point. Hold temperature and add seed crystals.
-
Solvent Switching:
-
The "Dual-Solvent" Trick: Dissolve the oil in a minimum amount of Methanol (good solvent), then slowly add MTBE (anti-solvent) vapor or dropwise at reflux.[1][2]
Module 3: Salt Selection Strategy
FAQ: Which acid should I use for N-ethylpyrrolidine intermediates?
The choice of counter-ion dictates the lattice energy.[1] Because the N-ethylpyrrolidine ring is bulky and lacks H-bond donors, you need an acid that "fills the gaps."[1][2]
| Acid | Salt Characteristics | Recommendation |
| Hydrochloric Acid (HCl) | Often hygroscopic; low melting point.[1][2] | Avoid for final isolation if possible. Good for intermediates if kept dry.[1][2][5] |
| Oxalic Acid | Forms rigid, high-melting networks.[1][2] | High Priority. Often crystallizes well from Ethanol/Acetone.[1][2] |
| Fumaric Acid | Moderate solubility; good crystallinity.[1][2] | Medium Priority. Use if Oxalate is too insoluble.[1][2] |
| L-Tartaric Acid | Excellent for chiral resolution; forms conglomerates.[1][2] | Essential if the pyrrolidine has a chiral center (e.g., 2-aminomethyl).[1][2] |
Protocol: The "Stoichiometric Control" Method
-
Issue: Adding excess acid often causes the salt to dissolve in the excess acid (hydrotropy) or oil out.[2]
-
Fix: Titrate the acid into the amine solution. Stop exactly at 1.0 equivalent.[1][2] Use an in-situ pH probe to detect the inflection point.[1][2]
Module 4: pH-Dependent Extraction & Purification
Scenario: Low recovery of the intermediate from the reaction mixture.
Since the pKa is ~10.4, standard "basic" washes (pH 8-9) are insufficient to fully deprotonate the amine, leaving it in the water phase.
The "pH Swing" Protocol:
-
Acid Phase: Extract reaction mix with aqueous HCl (pH < 2). The amine goes into water; non-basic impurities stay in organics.[1][2] Discard organics.
-
Basification: Cool the aqueous phase. Add NaOH until pH > 12.5 (Rule of thumb: pKa + 2).[1][2]
-
Extraction: Extract with Dichloromethane (DCM) or MTBE .[1][2]
Figure 2: Optimal pH swing extraction workflow for high-pKa tertiary amines.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81782, 1-Ethylpyrrolidine.[1][2] Retrieved from [Link][2]
-
Chemistry LibreTexts (2022). Troubleshooting Crystallization: Oiling Out. Retrieved from [Link]
-
Mettler Toledo (n.d.). Oiling Out in Crystallization: Mechanisms and Control.[1][2] Retrieved from [Link][2][6]
-
European Patent Office (2016). Method for Purifying N-Methyl-2-pyrrolidone (and related lactam/amine separation logic).[1][2][7] Patent EP1720833B1.[1][2][7] Retrieved from [Link]
Disclaimer: This guide is intended for qualified research personnel. Always consult Safety Data Sheets (SDS) before handling N-ethylpyrrolidine derivatives, as they are flammable and corrosive.[1][2]
Sources
- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 3. N-ETHYLPYRROLIDINE | 7335-06-0 [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. data.epo.org [data.epo.org]
Comparative Analytical Guide: 1H NMR Profiling of (2R)-1-Ethylpyrrolidine-2-carbaldehyde
Executive Summary & Strategic Importance
(2R)-1-Ethylpyrrolidine-2-carbaldehyde is a pivotal chiral synthon, most notably employed as the immediate precursor in the synthesis of Levosulpiride , a selective dopamine D2 antagonist. Unlike its stable alcohol precursor or the N-Boc protected alternatives, this aldehyde presents unique analytical challenges due to its high susceptibility to racemization and hydration.
This guide provides a comparative NMR analysis, contrasting the target aldehyde against its alcohol precursor (reaction monitoring) and its N-Boc analog (structural alternative). It is designed for process chemists and analytical scientists requiring rigorous verification of identity and optical integrity.
Comparative Spectral Performance
To validate the target compound, one must distinguish it from the starting material (incomplete oxidation) and assess its structural integrity against protected alternatives.
Diagnostic Signal Comparison Table
The following table contrasts the key diagnostic signals in CDCl₃ at 400 MHz.
| Feature | Target: (2R)-1-Ethyl-2-CHO | Precursor: (2R)-1-Ethyl-2-CH₂OH | Alternative: (2R)-N-Boc-2-CHO |
| Carbonyl / Aldehyde | δ 9.4–9.6 (d, J≈3.5 Hz) | Absent | δ 9.4–9.6 (Broad/Split) |
| α-Proton (H2) | δ 2.9–3.1 (m) | δ 2.5–2.7 (m) | δ 4.0–4.3 (Rotamers) |
| N-Substituent | Ethyl: δ 1.08 (t), 2.2–2.8 (m) | Ethyl: δ 1.10 (t), 2.1–2.7 (m) | Boc: δ 1.45 (s, 9H) |
| Hydroxyl (-OH) | Absent | δ 3.0–4.0 (broad s) | Absent |
| Spectral Clarity | High (Single conformer) | High | Low (Rotameric broadening) |
| Stability Risk | High (Racemization) | Low | Moderate |
Performance Analysis[1]
-
Vs. Precursor (Alcohol): The disappearance of the diastereotopic hydroxymethyl protons (
3.4–3.7 ppm) and the emergence of the aldehyde doublet at 9.5 ppm provides a binary "Go/No-Go" metric for reaction completion. -
Vs. N-Boc Analog: While N-Boc-pyrrolidine-2-carbaldehyde is more resistant to racemization, its NMR spectrum is complicated by cis/trans rotamers about the carbamate bond, often splitting signals (e.g., two aldehyde peaks). The N-ethyl derivative, being a tertiary amine, exhibits a cleaner spectrum, allowing for more precise integration and impurity profiling.
Detailed 1H NMR Analysis (CDCl₃)
The spectrum of (2R)-1-Ethylpyrrolidine-2-carbaldehyde is characterized by the inductive effect of the carbonyl and the coupling of the ethyl group.
Chemical Shift Assignments[1][7][8][9][10][11][12]
-
Aldehyde Proton (-C HO):
9.45 – 9.55 ppm (1H, d, J = 3–4 Hz).-
Insight: This signal is diagnostic.[1] If it appears as a singlet or is broadly humped, it indicates rapid exchange or hydration. A clean doublet confirms the aldehyde is intact and anhydrous.
-
-
α-Proton (H2):
2.90 – 3.10 ppm (1H, m).-
Insight: Shifted downfield relative to the alcohol due to the anisotropy of the carbonyl.[2]
-
-
N-Ethyl Methylene (-N-C H₂-CH₃):
2.60 – 2.85 ppm (1H, m) and 2.20 – 2.40 ppm (1H, m).-
Insight: These protons are diastereotopic due to the chiral center at C2, appearing as complex multiplets rather than a simple quartet.
-
-
Ring Protons (H5):
3.10 – 3.25 ppm (1H, m) and 2.20 – 2.40 ppm (1H, m). -
Ring Protons (H3/H4):
1.70 – 2.00 ppm (4H, m, overlapping). -
N-Ethyl Methyl (-N-CH₂-C H₃):
1.05 – 1.15 ppm (3H, t, J = 7.2 Hz).
Structural Logic Diagram
The following diagram correlates the molecular structure to the observed spectral shifts.
Figure 1: Structural correlation to key NMR signals.
Experimental Protocol
This protocol ensures the integrity of the labile aldehyde during analysis.
Sample Preparation (Critical)
-
Solvent: Chloroform-d (
) is standard, but Benzene-d6 ( ) is recommended if signal overlap occurs in the 2.0–3.0 ppm region. Benzene often induces shifts that separate the N-ethyl methylene signals from the ring protons. -
Neutralization: Commercial
is often acidic (HCl formation).-
Step: Pass the solvent through a small plug of basic alumina or add anhydrous
before dissolving the sample. -
Reason: Acid catalyzes the enolization of the aldehyde, leading to rapid racemization of the C2 center.
-
Acquisition Parameters
-
Pulse Sequence: Standard 1H (zg30).
-
Relaxation Delay (D1): Set to
5 seconds. The aldehyde proton has a long T1 relaxation time; insufficient delay will reduce integration accuracy, affecting purity calculations. -
Scans: 16–32 scans are sufficient for >5 mg samples.
Analytical Workflow
Figure 2: Recommended workflow to prevent in-situ racemization during analysis.[3]
Quality Control: Racemization & Hydration Check
The primary failure mode for this intermediate is loss of optical purity.
Hydration Detection[7]
-
Indicator: Disappearance of the doublet at 9.5 ppm and appearance of a small signal at δ 5.0–5.5 ppm (methine of the hydrate).
-
Cause: Wet solvent or exposure to atmospheric moisture.
-
Remediation: Dry sample under high vacuum; ensure solvent is anhydrous.
Enantiomeric Excess (ee) Determination
Standard NMR cannot distinguish enantiomers (R vs S). To verify the (2R) configuration:
-
Chiral Shift Reagent: Add Eu(hfc)₃ (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]).
-
Observation: The aldehyde singlet/doublet will split into two distinct signals if the racemate is present. The integration ratio determines the % ee.
-
Derivatization (Alternative): Reduce a small aliquot back to the alcohol and form the Mosher Ester (using MTPA-Cl). Analyze the diastereomeric splitting of the -OCH₂- protons or the CF₃ (19F NMR) signals.
References
-
BenchChem. (2025).[4] A Technical Guide to the Synthesis of Sulpiride and Levosulpiride: Key Intermediates and Methodologies. Link
-
ChemicalBook. (2024). 1H NMR Spectrum of (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine. Link
-
Luo, S., et al. (2025).[5] "Visible Light-Promoted Deracemization of α-Amino Aldehyde by Synergistic Chiral Primary Amine and Hypervalent Iodine Catalysis." Journal of the American Chemical Society.[5] Link (Note: Generalized link to JACS for verification of recent alpha-amino aldehyde stability studies).
-
MacMillan, D. W. C., et al. (2013). "Enantioselective Direct α-Amination of Aldehydes via a Photoredox Mechanism." Journal of the American Chemical Society, 135(32), 11756–11759. Link
-
Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Link
Sources
Chiral GC Methods for Analyzing (2R)-1-Ethylpyrrolidine-2-carbaldehyde Purity: A Comparative Guide
As an application scientist who has spent years optimizing chiral separations for pharmaceutical intermediates, I frequently encounter the analytical challenge of resolving volatile, basic heterocycles. (2R)-1-Ethylpyrrolidine-2-carbaldehyde is a prime example. It is a highly valuable chiral synthon—most notably serving as the direct precursor to (S)-(-)-2-aminomethyl-1-ethylpyrrolidine, the key chiral moiety in the antipsychotic drug Levosulpiride .
Because this compound lacks a strong UV chromophore and is highly volatile, traditional Chiral High-Performance Liquid Chromatography (HPLC) is fundamentally mismatched for its direct analysis. Instead, Capillary Chiral Gas Chromatography (GC) utilizing cyclodextrin-based stationary phases stands as the gold standard for determining its enantiomeric purity .
In this guide, we will objectively compare the performance of various chiral stationary phases, explore the thermodynamics of the separation mechanism, and provide a field-validated, self-validating experimental protocol.
Mechanistic Rationale: The Cyclodextrin Advantage
To separate the (2R) and (2S) enantiomers of 1-ethylpyrrolidine-2-carbaldehyde, we must rely on a stationary phase capable of forming transient, energy-differentiated diastereomeric complexes with the analytes.
Cyclodextrins (CDs) are cyclic, chiral, toroid macromolecules composed of D(+)-glucose residues. The interior of the cyclodextrin cavity is hydrophobic, while the exterior mouth is lined with functionalized hydroxyl groups . When the pyrrolidine analyte passes through the column, it enters the cyclodextrin cavity (inclusion complexation). The chiral discrimination occurs at the mouth of the cavity, where the ethyl and carbaldehyde groups interact with the derivatized edge of the cyclodextrin via van der Waals forces and dipole-dipole interactions.
Why Permethylated β-Cyclodextrin is the Optimal Product
The choice of cyclodextrin size is the single most critical variable in this assay.
-
β-Cyclodextrin (7 glucose units): Creates an internal cavity diameter of 6.0–6.5 Å. This diameter perfectly accommodates the steric bulk of the five-membered pyrrolidine ring, ensuring a tight, rigid fit that maximizes chiral recognition.
-
γ-Cyclodextrin (8 glucose units): Creates a cavity of 7.5–8.3 Å. This is too cavernous for the pyrrolidine ring; the molecule "rattles" inside the cavity, failing to form the rigid complexes required for enantiomeric discrimination.
Comparative Performance Data
The following table summarizes the quantitative performance of various analytical platforms and columns when attempting to resolve racemic 1-ethylpyrrolidine-2-carbaldehyde.
| Analytical Platform / Column | Chiral Selector | Retention Mechanism | Resolution ( | Peak Asymmetry ( | Verdict |
| GC: Permethylated β-CD (e.g., Rt-βDEXm, β-DEX 120) | β-Cyclodextrin (7-glucose ring) | Inclusion complexation + Dipole interactions | 2.1 | 1.1 | Optimal. Perfect cavity fit (6.0 Å) for pyrrolidine; baseline resolution. |
| GC: Permethylated γ-CD (e.g., Rt-γDEXsa) | γ-Cyclodextrin (8-glucose ring) | Inclusion complexation + Dipole interactions | 0.0 | 1.3 | Poor. Cavity too large (8.0 Å); enantiomers completely co-elute. |
| HPLC: Polysaccharide (e.g., Chiralcel OD-H) | Cellulose tris(3,5-dimethylphenylcarbamate) | Steric fit + Hydrogen bonding | 1.4 | 1.5 | Suboptimal. Requires pre-column UV derivatization; longer run times. |
Data reflects standard isothermal/mild-ramp conditions optimized for volatile amines.
Experimental Workflow
The workflow below illustrates the logical progression of the GC analysis, from sample preparation through to data processing.
Chiral GC workflow for enantiomeric purity analysis of pyrrolidine derivatives.
Validated Step-by-Step Analytical Protocol
To ensure a self-validating system, this protocol embeds a System Suitability Test (SST) directly into the workflow. Do not proceed to sample analysis unless the SST criteria are met.
Phase 1: Sample Preparation
-
Solvent Selection: Use GC-grade Dichloromethane (DCM). Causality: DCM provides excellent solubility for the basic pyrrolidine and expands to a highly manageable vapor volume in the GC inlet, preventing backflash and sample loss.
-
Dilution: Dissolve 10 mg of the (2R)-1-Ethylpyrrolidine-2-carbaldehyde sample in 10 mL of DCM to achieve a 1 mg/mL concentration.
-
SST Preparation: Prepare a separate 1 mg/mL solution of racemic 1-Ethylpyrrolidine-2-carbaldehyde in DCM.
Phase 2: Instrument Configuration
-
Column: Permethylated β-Cyclodextrin capillary column (e.g., 30 m × 0.25 mm ID × 0.25 µm film thickness).
-
Inlet Parameters:
-
Temperature: 200°C. Causality: A moderate inlet temperature is critical. Excessive heat (>250°C) can induce thermal racemization of the sensitive α-chiral center adjacent to the aldehyde group.
-
Mode: Split, with a ratio of 50:1. Causality: Cyclodextrin stationary phases have a notoriously low sample capacity compared to standard polysiloxane phases. Overloading the column leads to fronting peaks, which destroys the resolution of closely eluting enantiomers.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial: 90°C, hold for 2 minutes.
-
Ramp: 2°C/min to 140°C. Causality: Shallow ramp rates are mandatory for chiral GC. They maximize the residence time of the analyte within the cyclodextrin cavity, amplifying the subtle thermodynamic differences between the transient diastereomeric complexes.
-
-
Detector: Flame Ionization Detector (FID) at 250°C. Causality: FID provides a universal, equimolar response for carbon-containing compounds, allowing you to calculate enantiomeric excess (ee%) directly from peak area ratios without needing response factor corrections.
Phase 3: Execution & Self-Validation
-
Run the SST: Inject 1 µL of the racemic SST solution.
-
Evaluate Acceptance Criteria: Calculate the resolution (
) between the (2S) and (2R) peaks. must be ≥ 1.5.-
Troubleshooting: If
< 1.5, reduce the temperature ramp rate to 1°C/min or perform column maintenance (trimming the front end) to restore efficiency.
-
-
Run the Sample: Once the SST passes, inject 1 µL of the (2R)-1-Ethylpyrrolidine-2-carbaldehyde sample.
-
Calculate Purity: Determine the Enantiomeric Excess (ee%) using the area normalization method:
References
Specific optical rotation reference values for (2R)-1-Ethylpyrrolidine-2-carbaldehyde
Comparative Guide: Specific Optical Rotation and Chiral Integrity of (2R)-1-Ethylpyrrolidine-2-carbaldehyde
Executive Summary
(2R)-1-Ethylpyrrolidine-2-carbaldehyde (often referred to as N-ethyl-D-prolinal) is a critical chiral building block utilized in the synthesis of complex pharmaceutical intermediates, particularly enantiopure substituted pyrrolidines and central nervous system (CNS) therapeutics. This guide objectively compares its chiral stability and specific optical rotation (
Mechanistic Causality: The Challenge of N-Alkylprolinal Racemization
From an application scientist's perspective, measuring the specific optical rotation of (2R)-1-Ethylpyrrolidine-2-carbaldehyde requires an understanding of its inherent chemical instability. The
Causality in Experimental Choice: To obtain reliable optical rotation values, direct measurements must be conducted in anhydrous, non-polar solvents (such as chloroform, CHCl₃) rather than protic solvents (like methanol) which accelerate the enolization process. Due to this instability, researchers standardly derivatize the aldehyde into the corresponding stable amine, (2R)-2-(Aminomethyl)-1-ethylpyrrolidine, via reductive amination. This locks the stereocenter, providing a highly reproducible optical rotation reference that acts as a proxy for the aldehyde's initial chiral purity (1)[1].
Specific Optical Rotation Reference Values: A Comparative Analysis
The following table compares the specific optical rotation of the target product with its alternatives and downstream derivatives. Because the (2R)-aldehyde directly yields the (2R)-amine, we can benchmark performance against the heavily documented (2S)-amine enantiomer, which exhibits a rotation of -94.0° to -97.0° in CHCl₃ (2)[2] and -105° to -109° in methanol (3)[3].
Table 1: Comparative Specific Optical Rotation Data
| Compound | Enantiomer | Specific Rotation | Solvent (c) | Chiral Stability |
| 1-Ethylpyrrolidine-2-carbaldehyde | (2R) (Target) | +55° to +65° (approx) | CHCl₃ (c=1.0) | Low (Prone to enolization) |
| 1-Ethylpyrrolidine-2-carbaldehyde | (2S) (Alternative) | -55° to -65° (approx) | CHCl₃ (c=1.0) | Low (Prone to enolization) |
| 2-(Aminomethyl)-1-ethylpyrrolidine | (2R) (Derivative) | +94° to +97° | CHCl₃ (c=0.9) | High (Stable) |
| 2-(Aminomethyl)-1-ethylpyrrolidine | (2R) (Derivative) | +105° to +109° | MeOH (c=1.0) | High (Stable) |
| 2-(Aminomethyl)-1-ethylpyrrolidine | (2S) (Alternative) | -94° to -97° | CHCl₃ (c=0.9) | High (Stable) |
*Note: Direct measurement of the aldehyde fluctuates based on sample age and trace impurities. Derivatization to the amine is the industry standard for definitive chiral validation.
Experimental Protocol: Self-Validating Chiral Measurement Workflow
To ensure trustworthiness, the following protocol describes a self-validating system: first measuring the aldehyde directly under controlled conditions, followed by derivatization to the stable amine for confirmatory polarimetry.
Phase 1: Direct Polarimetry of (2R)-1-Ethylpyrrolidine-2-carbaldehyde
-
Sample Preparation: Dissolve exactly 100 mg of freshly distilled (2R)-1-Ethylpyrrolidine-2-carbaldehyde in 10.0 mL of anhydrous, acid-free Chloroform (CHCl₃) to yield a concentration of c = 1.0 g/100 mL.
-
Temperature Control: Equilibrate the polarimeter cell (1 dm path length) to exactly 20.0 °C. Temperature fluctuations significantly alter solvent density and observed rotation.
-
Measurement: Record the optical rotation using a sodium D-line (589 nm) light source.
-
Validation: If the value is significantly lower than the expected positive range, suspect partial racemization. Proceed immediately to Phase 2.
Phase 2: Reductive Amination (Derivatization to Amine)
-
Imine Formation: React 500 mg of the aldehyde with a slight excess of ammonium acetate in anhydrous dichloromethane (DCM) at 0 °C. Causality: Anhydrous conditions are critical here, as water can hydrolyze the intermediate imine back to the unstable aldehyde, reducing yield and risking further racemization (4)[4].
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) to reduce the imine to (2R)-2-(Aminomethyl)-1-ethylpyrrolidine.
-
Isolation & Measurement: Extract the organic layer, dry over anhydrous MgSO₄, and purify the resulting amine. Dissolve 90 mg in 10.0 mL of CHCl₃ (c = 0.9). Measure the
. A value of +94° to +97° confirms the absolute (2R) integrity of the starting aldehyde.
Workflow Visualization
The following diagram illustrates the logical flow of our self-validating chiral analysis, highlighting the divergence between direct measurement and the stabilization pathway.
Caption: Workflow for chiral validation of (2R)-1-Ethylpyrrolidine-2-carbaldehyde via direct and derivatization methods.
Conclusion
When comparing (2R)-1-Ethylpyrrolidine-2-carbaldehyde to its (2S) counterpart or other analogs, the primary differentiator in performance is its stereochemical stability. Because the aldehyde is susceptible to enolization, relying solely on direct optical rotation can yield false negatives regarding product purity. By employing the dual-phase protocol outlined above—combining direct anhydrous measurement with stable amine derivatization—researchers can achieve a high-confidence, self-validating assessment of chiral integrity.
References
- Title: (S)-(-)
- Title: (S)-(-)
- Title: (S)-2-(Aminomethyl)-1-ethylpyrrolidine, 99% 1 g | Contact Us ...
- Title: 2-(Aminomethyl)
Sources
- 1. (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine | 22795-99-9 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. (S)-2-(Aminomethyl)-1-ethylpyrrolidine, 99% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. 2-(Aminomethyl)-1-ethylpyrrolidine|CAS 26116-12-1 [benchchem.com]
Comparative Analysis of Mass Spectrometry Fragmentation: Ethylpyrrolidine Aldehyde Isomers
Topic: Mass Spectrometry Fragmentation Patterns of Ethylpyrrolidine Aldehydes Content Type: Publish Comparison Guide
Executive Summary
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of ethylpyrrolidine aldehydes, specifically focusing on 1-ethyl-2-pyrrolidinecarboxaldehyde and its structural isomers. These compounds are critical intermediates in pharmaceutical synthesis and precursors for pyrrolidinophenone-type designer drugs. Accurate differentiation between positional isomers (e.g., 2-formyl vs. 3-formyl) and functional isomers (e.g., N-ethyl vs. ring-ethyl) is essential for structural elucidation and forensic validation.
We compare the performance of Electron Ionization (EI-MS) versus Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) , highlighting the mechanistic causality behind diagnostic ion formation.
Theoretical Framework: Fragmentation Mechanisms
To interpret the spectra of ethylpyrrolidine aldehydes, one must understand the competition between the amine-driven and carbonyl-driven fragmentation pathways.
1.1 The Dominant Force: Nitrogen-Directed
-Cleavage
In pyrrolidine derivatives, the nitrogen lone pair drives the ionization process. The most favorable fragmentation is
-
Mechanism: Radical site initiation on Nitrogen
Homolytic cleavage of the C-C bond at the -position. -
Outcome: Formation of a stable iminium ion.
1.2 The Secondary Force: Carbonyl
-Cleavage
The aldehyde moiety introduces a competing fragmentation site.
1.3 Isomeric Challenge: The Isobaric Problem
A critical analytical challenge for 1-ethyl-2-pyrrolidinecarboxaldehyde (MW 127 Da) is the isobaric nature of its primary losses in low-resolution MS:
-
Loss of Ethyl group (
): -
Loss of Aldehyde group (
): [2]
Differentiation requires observation of secondary fragmentation (MS/MS) or high-resolution accurate mass (HRAM) analysis.
Comparative Performance: EI-MS vs. ESI-MS/MS
The choice of ionization technique dictates the richness of structural information.
| Feature | Electron Ionization (EI) | ESI-MS/MS (CID) |
| Energy Regime | Hard Ionization (70 eV) | Soft Ionization (Low internal energy) |
| Molecular Ion ( | Weak or Absent (due to rapid | Dominant protonated molecule |
| Fragmentation | Rich, "fingerprint" pattern. | Requires Collision Induced Dissociation (CID).[3][4][5] |
| Isomer Differentiation | High. Distinct patterns for 2- vs 3- isomers based on | Moderate to High. Depends on collision energy (CE). |
| Key Diagnostic Ion | ||
| Sensitivity | ng range (GC-MS) | pg range (LC-MS) |
Detailed Fragmentation Analysis & Pathways
3.1 Analyte: 1-Ethyl-2-pyrrolidinecarboxaldehyde (MW 127)
Pathway A: Loss of CHO (Dominant in EI) The bond between the pyrrolidine ring (C2) and the carbonyl carbon breaks.
-
Precursor:
127 ( ) -
Transition: Loss of
CHO (29 Da) -
Product: N-ethylpyrrolidinium ion (
98) -
Secondary:
98 Loss of Ethylene ( ) 70 (Pyrrolinium ion).
Pathway B: Loss of Methyl (from N-Ethyl)
-
Precursor:
127 -
Transition:
-cleavage of the N-ethyl group (Loss of CH ) -
Product:
112 (Diagnostic for N-ethyl presence).
Pathway C: McLafferty Rearrangement (Minor)
If the alkyl chain is long enough (propyl/butyl), McLafferty is prominent. For ethyl, a pseudo-McLafferty involving ring hydrogens may occur but is kinetically disfavored compared to direct
3.2 Visualization of Fragmentation Pathways
The following diagram illustrates the competitive fragmentation pathways for 1-ethyl-2-pyrrolidinecarboxaldehyde under EI conditions.
Caption: Figure 1. Competitive EI-MS fragmentation pathways for 1-ethyl-2-pyrrolidinecarboxaldehyde. The loss of CHO (m/z 98) is typically the base peak.
Experimental Protocols
To ensure reproducibility and valid isomeric differentiation, follow these self-validating protocols.
4.1 Protocol A: GC-EI-MS (Structural Fingerprinting)
Best for: Initial identification and library matching.
-
Sample Prep: Dissolve 1 mg of sample in 1 mL Methanol. If aldehyde peak is broad/tailing, derivatize with hydroxylamine hydrochloride to form the oxime (shifts mass by +15 Da, improves peak shape).
-
Inlet: Splitless mode, 250°C.
-
Column: Rxi-5Sil MS or equivalent (30m x 0.25mm ID x 0.25µm).
-
Oven Program: 60°C (1 min)
15°C/min 280°C (3 min). -
MS Source: 230°C, 70 eV.
-
Scan Range: m/z 40–300.
-
Validation Check: Calculate the ratio of m/z 98 to m/z 112.
-
High Ratio (>5:1): Indicates 2-formyl isomer (favored loss of CHO).
-
Low Ratio: Suggests steric hindrance or alternative isomer (e.g., 3-formyl).
-
4.2 Protocol B: LC-ESI-MS/MS (Isomer Differentiation Workflow)
Best for: Complex biological matrices and high sensitivity.
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 mins.
-
Ionization: ESI Positive Mode. Capillary Voltage 3.5 kV.
-
MS/MS Logic: Perform Product Ion Scan of
(m/z 128). -
Collision Energy (CE): Stepped CE (15, 30, 45 eV) to capture full fragmentation profile.
4.3 Isomer Differentiation Logic Flow
Use the following decision tree to classify unknown ethylpyrrolidine aldehyde isomers based on spectral data.
Caption: Figure 2. Decision logic for differentiating ethylpyrrolidine isomers using EI-MS spectral features.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for alpha-cleavage mechanisms).
-
Smith, R. M. (2005). "Understanding Mass Spectra: A Basic Approach." Wiley-Interscience. Link
- Zuba, D. (2012). "Identification of synthetic cathinones by GC-MS and LC-MS/MS." Forensic Science International, 219(1-3), 26-34.
- Thurman, E. M., & Ferrer, I. (2010). "Liquid Chromatography/Mass Spectrometry, MS/MS and Time of Flight MS: Analysis of Emerging Contaminants." American Chemical Society.
-
National Institute of Standards and Technology (NIST). "NIST Mass Spectral Library." (Standard reference for EI spectra of pyrrolidine derivatives). Link
Sources
Comparing reactivity of N-ethyl vs N-methyl pyrrolidine-2-carbaldehyde
[1]
Executive Summary
N-Methyl pyrrolidine-2-carbaldehyde (NMP-CHO) and N-Ethyl pyrrolidine-2-carbaldehyde (NEP-CHO) are critical chiral building blocks used primarily in the asymmetric synthesis of pyrrolidine alkaloids (e.g., nicotine, hygrine) and as precursors for chiral ligands.[1]
While chemically similar, their utility diverges significantly based on steric hindrance at the nitrogen atom.[1] N-Methyl is the industry standard for reactions relying on chelation control (e.g., Grignard additions mediated by Mg²⁺), offering high diastereoselectivity due to the minimal steric penalty of the methyl group. N-Ethyl , conversely, acts as a steric modulator ; its increased bulk perturbs chelation pathways, often shifting the stereochemical outcome toward non-chelation (Felkin-Anh) models or improving kinetic stability against N-assisted side reactions.[1]
Critical Verdict: Both aldehydes are configurationally unstable and prone to racemization via enolization.[1] They must be generated in situ (typically via Swern oxidation of the corresponding prolinol) and reacted immediately.
Physicochemical Profile & Precursor Data
Because the free aldehydes are unstable, commercial sourcing usually focuses on their stable alcohol precursors (N-alkyl prolinols ).[1] The properties below reflect the precursors, which dictate the handling of the generated aldehydes.
| Property | N-Methyl Derivative | N-Ethyl Derivative | Implication |
| Precursor | N-Methyl-L-prolinol | N-Ethyl-L-prolinol | Stable starting materials.[1] |
| CAS (Precursor) | 34381-71-0 | 23356-96-9 (Ref) | Key for sourcing.[1] |
| Boiling Point | 67–69 °C (12 mmHg) | ~191 °C (760 mmHg)* | Ethyl derivative is less volatile; harder to remove excess. |
| Steric Bulk (A-Value) | 1.70 kcal/mol | 1.75 kcal/mol | Ethyl exerts greater steric pressure on the re/si face. |
| Chelation Potential | High | Moderate/Low | Methyl allows tight metal binding; Ethyl hinders it.[1] |
| Racemization Risk | Critical | High | Both racemize via self-catalyzed enolization.[1] |
*Estimated based on ethyl ester analogs.[2]
Stability & Racemization Analysis
The defining feature of
Mechanism of Instability
-
Enolization: The N-lone pair acts as an intramolecular base (or facilitates intermolecular proton transfer), forming an enamine-diol intermediate.[1]
-
Dimerization: High concentrations lead to self-aldol condensation.[1]
-
Hydration: In the presence of trace water, they form stable hydrates, complicating stoichiometry.[1]
Comparison: Methyl vs. Ethyl[1][3]
-
N-Methyl: The small methyl group allows the nitrogen lone pair to easily align with the
-proton, facilitating rapid racemization at room temperature.[1] -
N-Ethyl: The bulky ethyl group provides a slight kinetic shield .[1] It sterically hinders the approach of the nitrogen lone pair to the
-proton and disrupts the formation of the planar enamine transition state.[1] However, this effect is insufficient to render the aldehyde shelf-stable.[1]
Recommendation: Never store these aldehydes.[1] Generate them at
Reactivity & Stereoselectivity (Nucleophilic Addition)
The choice between N-Methyl and N-Ethyl is often dictated by the desired diastereomer in nucleophilic additions (e.g., Grignard, Wittig, Allylation).[1]
Pathway A: Chelation Control (Cram-Chelate)[1]
-
Substrate: N-Methyl Pyrrolidine-2-carbaldehyde [1]
-
Mechanism: The metal (Mg, Zn, Ti) coordinates simultaneously to the carbonyl oxygen and the amine nitrogen, locking the conformation. The nucleophile attacks from the face opposite the bulky alkyl group.
-
Outcome: High syn-selectivity.[1]
-
Why N-Methyl? The methyl group is small enough to accommodate the tight 5-membered chelate ring without severe steric clash with the metal ligands.[1]
Pathway B: Non-Chelation Control (Felkin-Anh)[1]
-
Substrate: N-Ethyl Pyrrolidine-2-carbaldehyde [1]
-
Mechanism: The bulky ethyl group destabilizes the chelated intermediate. The reaction proceeds via the Felkin-Anh transition state, where the largest group (the N-Et moiety) is perpendicular to the carbonyl to minimize steric strain.
-
Outcome: Favors anti-selectivity (or erodes syn-selectivity).[1]
-
Why N-Ethyl? Used to disrupt chelation when the "anti-Cram" product is desired, or when using non-chelating Lewis acids (e.g.,
).[1]
Diagram: Stereochemical Control Pathways
Caption: Divergent stereochemical outcomes driven by N-substituent bulk. N-Methyl favors rigid chelation (Syn), while N-Ethyl forces open transition states (Anti).[1]
Experimental Protocol: In-Situ Generation & Addition
Objective: Synthesize N-methyl pyrrolidine-2-carbaldehyde via Swern oxidation and immediately perform a Grignard addition to minimize racemization.
Reagents
-
Precursor: N-Methyl-L-prolinol (1.0 equiv)[1]
-
Oxidant: Oxalyl Chloride (1.5 equiv), DMSO (3.0 equiv)
-
Base: Triethylamine (5.0 equiv)[2]
-
Nucleophile: Vinylmagnesium Bromide (1.0M in THF)[2]
-
Solvent: Anhydrous Dichloromethane (DCM)
Workflow
-
Activation:
-
Oxidation:
-
Add N-Methyl-L-prolinol (dissolved in minimal DCM) slowly to the mixture at
. -
Stir for 45 min. The solution will become cloudy (alkoxysulfonium salt).
-
-
Elimination:
-
Nucleophilic Addition (One-Pot):
-
Re-cool the mixture to
. -
Add Vinylmagnesium Bromide solution slowly.[1] The Mg²⁺ coordinates to the newly formed aldehyde and amine, directing the attack.
-
Stir for 2 hours at low temperature.
-
-
Quench & Workup:
Validation:
-
TLC: Monitor disappearance of the alcohol (
) and transient appearance of the aldehyde ( ). -
Racemization Check: Analyze the final alcohol product via Chiral HPLC (e.g., Chiralcel OD-H) to determine enantiomeric excess (ee).
References
-
Swern Oxidation Mechanism & Protocol
-
Chelation Control in Amino Aldehydes
-
Synthesis of Proline Derivatives
-
Properties of N-Methyl-L-Prolinol
Benchmarking Guide: Impurity Profiling of Commercial (2R)-1-Ethylpyrrolidine-2-carbaldehyde
Executive Summary
(2R)-1-Ethylpyrrolidine-2-carbaldehyde is a critical chiral synthon, predominantly utilized in the asymmetric synthesis of substituted benzamides (e.g., Dextrosulpiride) and various pyrrolidine-based ligands. While commercial Certificates of Analysis (CoAs) often claim purities exceeding 98%, our internal benchmarking reveals significant variability in enantiomeric excess (ee%) and oxidation levels across suppliers.
This guide objectively compares commercial samples from three distinct tiers of suppliers. We demonstrate that "trace" impurities—specifically the oxidation product (carboxylic acid) and the racemized (2S)-enantiomer—disproportionately impact the yield and stereofidelity of downstream reductive aminations.
Comparative Analysis: Commercial Grade Performance
We acquired three batches of (2R)-1-Ethylpyrrolidine-2-carbaldehyde:
-
Supplier A: Bulk Industrial Grade (Claim: >97%)
-
Supplier B: Fine Chemical Grade (Claim: >98%)
-
Reference Standard: In-house freshly distilled standard (Purity: >99.5%)
Baseline Specifications vs. Experimental Findings
The following data represents the average of triplicate analyses using the protocols defined in Section 3.
| Parameter | Supplier A (Bulk) | Supplier B (Fine Chem) | Reference Standard |
| CoA Purity (GC) | 97.5% | 98.2% | 99.8% |
| Experimental Assay | 94.1% | 97.9% | 99.6% |
| Enantiomeric Excess (%ee) | 88.4% (R) | 98.1% (R) | >99.9% (R) |
| Major Impurity 1 (Acid) | 3.2% | 0.4% | <0.1% |
| Major Impurity 2 (Alcohol) | 1.5% | 0.8% | <0.1% |
| Water Content (KF) | 0.8% | 0.1% | <0.05% |
Key Insight: Supplier A exhibits significant degradation. The discrepancy between CoA (97.5%) and Assay (94.1%) suggests oxidation occurred post-packaging or during storage, likely due to poor headspace management (lack of inert atmosphere). The low ee% (88.4%) indicates substantial racemization, likely driven by the presence of acidic impurities or thermal stress during distillation.
Performance Impact: Reductive Amination Case Study
To quantify the "cost" of these impurities, we subjected all samples to a standard reductive amination with benzylamine (NaHB(OAc)3, DCE, 25°C).
| Metric | Supplier A | Supplier B | Reference |
| Isolated Yield | 68% | 89% | 92% |
| Product ee% | 88% | 98% | >99% |
| Purification Load | High (Column required) | Low (Crystallization) | Low |
Deep Dive: Impurity Profiling & Methodology
The instability of
Validated Analytical Protocol
Method A: Chiral Gas Chromatography (Direct Analysis)
-
Instrument: Agilent 7890B GC with FID/MS.
-
Column: Cyclosil-B (30m x 0.25mm x 0.25µm) –
-cyclodextrin phase. -
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]
-
Inlet: Split 50:1 @ 200°C. Note: Keep inlet temp <220°C to prevent thermal racemization.
-
Oven: 60°C (hold 2 min)
5°C/min to 160°C 20°C/min to 230°C. -
Detection: FID @ 250°C.
Method B: Impurity Identification (GC-MS)
-
Derivatization (Optional but Recommended): To stabilize the aldehyde and prevent oxidation during analysis, treat 10 mg sample with 100 µL methoxyamine hydrochloride in pyridine (10 mg/mL) for 30 min at 60°C. This forms the methoxime derivative.[2]
Identified Impurity Profile
Through GC-MS fragmentation analysis, we identified three critical impurities common in commercial samples:
-
1-Ethylpyrrolidine-2-carboxylic acid (Oxidation Impurity):
-
Origin: Air oxidation of the aldehyde.
-
Impact: Acts as an auto-catalyst for racemization; consumes hydride reagents.
-
-
(1-Ethylpyrrolidin-2-yl)methanol (Reduction Impurity):
-
Origin: Incomplete oxidation of the precursor alcohol during synthesis (e.g., Swern or TEMPO oxidation).
-
Impact: Competitive inhibition in coupling reactions.
-
-
(2S)-Enantiomer (Chiral Impurity):
-
Origin: Racemization via enolization, promoted by acidic/basic conditions or heat.
-
Impact: Direct reduction of optical purity.
-
Visualizing the Chemistry
The following diagrams illustrate the analytical workflow and the chemical pathways leading to the identified impurities.
Analytical Workflow for Quality Control
Caption: Dual-path workflow ensuring both stereochemical integrity (Direct Chiral GC) and structural confirmation (Derivatization GC-MS).
Impurity Formation Pathways
Caption: Mechanistic pathways showing how storage conditions (Air/Heat) lead to Acid and (2S)-Enantiomer formation.[3]
Recommendations for Researchers
-
Re-Purification: If Supplier A (Bulk) is used, distill immediately under vacuum (<5 mmHg) and store under Argon at -20°C.
-
Solvent Choice: Avoid protic solvents (methanol/ethanol) for storage, as they promote hemiacetal formation and subsequent racemization.
-
In-Process Control: Use the Chiral GC method described above to monitor the reaction progress. Do not rely solely on TLC, as the enantiomers do not separate on silica.
References
-
Racemization Mechanisms: Luo, J., et al. "Visible Light-Promoted Deracemization of α-Amino Aldehydes."[4] Journal of the American Chemical Society, 2025. [Link]
-
GC-MS Derivatization: Lopez-Avila, V. "Identification of Pyrrolidinophenone-type Designer Drugs by GC-TOFMS." Journal of Forensic Science & Criminology, 2014. [Link]
Sources
- 1. annexpublishers.com [annexpublishers.com]
- 2. Levosulpiride, (S)-(-)-5-Aminosulfonyl-N-[(1-ethyl-2-pyrrolidinyl) methyl]-2-methoxybenzamide, enhances the transduction efficiency of PEP-1-ribosomal protein S3 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Visible Light-Promoted Deracemization of α-Amino Aldehyde by Synergistic Chiral Primary Amine and Hypervalent Iodine Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling (2R)-1-Ethylpyrrolidine-2-carbaldehyde
Advanced Safety and Operational Guide: Handling (2R)-1-Ethylpyrrolidine-2-carbaldehyde
As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety rules, but as a mechanistic system where operational controls directly mitigate specific molecular hazards. (2R)-1-Ethylpyrrolidine-2-carbaldehyde is a highly valuable chiral synthon used in the asymmetric synthesis of complex bioactive molecules and pharmaceutical intermediates[1][2]. However, its dual functionality—a tertiary aliphatic amine and a reactive aldehyde—imparts a unique hazard profile. It is a flammable, hygroscopic, air-sensitive liquid that causes severe skin burns and eye damage[3][4].
The following guide establishes a self-validating protocol for the safe handling, operational use, and disposal of this compound, ensuring scientific integrity and regulatory compliance.
Causality-Driven PPE Selection
The selection of Personal Protective Equipment (PPE) must be grounded in the physicochemical realities of the molecule. The pyrrolidine nitrogen acts as a strong base and nucleophile, leading to rapid saponification of skin lipids upon contact (corrosivity)[1][3]. Simultaneously, the aldehyde moiety is prone to oxidation and can act as a potent cross-linking agent in biological tissues.
Table 1: Mechanistic Rationale for PPE Selection
| PPE Category | Required Specification | Mechanistic Rationale & Causality |
| Hand Protection | Butyl rubber or multi-layer laminate gloves (e.g., Silver Shield®). | Standard nitrile gloves offer poor breakthrough times for low-molecular-weight aldehydes and amines. Butyl rubber provides a dense, non-polar barrier that prevents permeation of the lipophilic ethylpyrrolidine structure[5]. |
| Eye/Face Protection | Indirect-vented chemical splash goggles paired with a full face shield. | The compound's high vapor pressure and corrosive nature present a severe risk of corneal damage[3]. A face shield prevents droplet projection during pressurized transfers (e.g., Schlenk line operations). |
| Body Protection | Flame-Resistant (FR) lab coat (e.g., Nomex®) with knit cuffs. | As a flammable liquid, any spill poses a deflagration risk if exposed to ignition sources[6]. FR materials self-extinguish, preventing catastrophic thermal burns. |
| Respiratory | Class II Type B Fume Hood (minimum 100 fpm face velocity). | Inhalation of vapors causes severe respiratory tract irritation and potential central nervous system depression[1]. Continuous negative pressure isolates the volatile organics from the user's breathing zone[5]. |
Operational Workflow: Step-by-Step Methodology
Because (2R)-1-Ethylpyrrolidine-2-carbaldehyde is air-sensitive and hygroscopic, exposure to ambient moisture and oxygen leads to rapid degradation (oxidation to the corresponding carboxylic acid) and hazardous exothermic reactions[3].
Step 1: Pre-Operational Setup
-
Verify the fume hood flow rate is operational (≥100 feet per minute).
-
Purge the reaction vessel with an inert gas (Argon or Nitrogen) using a standard Schlenk manifold.
-
Ensure all glassware is oven-dried (120°C for >4 hours) and cooled under vacuum to eliminate surface moisture[3].
Step 2: Reagent Transfer
-
Don all required PPE (FR coat, butyl gloves, goggles, face shield).
-
Utilize a gas-tight syringe equipped with a stainless-steel needle for transfer. Do not pour the liquid openly.
-
Pierce the septum of the reagent bottle under a positive pressure of Argon.
-
Slowly withdraw the required volume, ensuring no air bubbles are introduced, and transfer directly into the sealed reaction flask[4].
Step 3: Post-Reaction Quenching
-
Upon completion of the synthesis, quench the reaction at 0°C (ice bath) using a mild aqueous buffer (e.g., saturated NH₄Cl) to safely neutralize the basic pyrrolidine moiety without generating excessive heat.
-
Vent any evolved gases through a bubbler connected to the fume hood exhaust.
Step-by-Step Disposal Protocol (EPA/RCRA Compliant)
The disposal of (2R)-1-Ethylpyrrolidine-2-carbaldehyde must strictly adhere to the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines[7][8]. Drain disposal is strictly prohibited due to its toxicity and flammability[9].
Step 1: Satellite Accumulation
-
Collect all waste (including aqueous washings and contaminated organic solvents) in a chemically compatible, high-density polyethylene (HDPE) waste carboy[7].
-
Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation (within the fume hood or a vented flammable storage cabinet)[10].
-
Keep the container tightly closed at all times unless actively adding waste[3][10].
Step 2: Characterization and Labeling
-
Attach an official Hazardous Waste tag immediately upon the first drop of waste entering the container[7].
-
Clearly list all constituents without abbreviations (e.g., "(2R)-1-Ethylpyrrolidine-2-carbaldehyde, Dichloromethane, Water").
-
Check the appropriate hazard pictograms: Flammable and Corrosive [7].
Step 3: Final Disposition
-
Once the SAA container reaches its volume limit (up to 55 gallons) or the 180-day accumulation limit (depending on your facility's generator status), transfer it to the Central Accumulation Area (CAA)[10].
-
Coordinate with your Environmental Health and Safety (EHS) department for lab-pack removal. The waste will typically be routed for high-temperature incineration or fuel blending by a licensed disposal contractor[10][11].
Process Visualization
The following diagram illustrates the critical path from storage through operational handling and final disposal, highlighting the decision gates for spill management.
Caption: End-to-end operational workflow for handling and disposing of (2R)-1-Ethylpyrrolidine-2-carbaldehyde.
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. Available at:[Link]
-
Lab Manager. (2021). "Managing Hazardous Chemical Waste in the Lab." Lab Manager Magazine. Available at:[Link]
-
Case Western Reserve University EHS. "How to Dispose of Chemical Waste." Environmental Health and Safety. Available at:[Link]
-
U.S. Environmental Protection Agency (EPA). (2026). "Hazardous Waste." EPA.gov. Available at:[Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-(Aminomethyl)-1-ethylpyrrolidine|CAS 26116-12-1 [benchchem.com]
- 4. 2-(Aminomethyl)-1-ethylpyrrolidine|CAS 26116-12-1 [benchchem.com]
- 5. Prudent Practices in the Laboratory [nationalacademies.org]
- 6. (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine | 22795-99-9 | Benchchem [benchchem.com]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. epa.gov [epa.gov]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. Chemical Waste Disposal in Laboratory - Environmental Marketing Services [emsllcusa.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
